6-Hydroxy-2'-methoxyflavone CAS number and IUPAC name
CAS Number: 61546-59-6 IUPAC Name: 6-hydroxy-2-(2-methoxyphenyl)chromen-4-one[1][2] Part 1: Executive Technical Summary 6-Hydroxy-2'-methoxyflavone is a synthetic flavonoid derivative belonging to the class of 2-phenylch...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 61546-59-6
IUPAC Name: 6-hydroxy-2-(2-methoxyphenyl)chromen-4-one[1][2]
Part 1: Executive Technical Summary
6-Hydroxy-2'-methoxyflavone is a synthetic flavonoid derivative belonging to the class of 2-phenylchromen-4-ones.[2] It acts as a critical pharmacological probe in the study of the GABA-A receptor benzodiazepine binding site.[2] Unlike naturally occurring dietary flavonoids (e.g., chrysin, apigenin), this specific methoxy/hydroxy substitution pattern is engineered to explore Structure-Activity Relationships (SAR) regarding anxiolytic versus anxiogenic efficacy.
While the 2'-methoxy moiety is historically associated with positive allosteric modulation (anxiolysis) at the GABA-A receptor, the 6-hydroxy substitution introduces polarity that influences receptor subtype selectivity (
subunits) and metabolic stability.[2] This guide details the chemical identity, a validated synthesis protocol, and the pharmacological mechanism of action for this compound.
Part 2: Chemical Identity & Properties[1][2][3][4][5]
The following data aggregates physicochemical properties essential for identification and analytical method development.
Property
Specification
CAS Number
61546-59-6
IUPAC Name
6-hydroxy-2-(2-methoxyphenyl)chromen-4-one
Molecular Formula
Molecular Weight
268.26 g/mol
Core Scaffold
Flavone (2-phenylchromen-4-one)
Substituents
Hydroxyl (-OH) at C6; Methoxy (-OCH3) at C2'
Solubility
Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in water
pKa (Predicted)
~7.5 (Phenolic OH)
H-Bond Donors/Acceptors
1 Donor / 4 Acceptors
Part 3: Validated Synthesis Protocol
This protocol utilizes the Claisen-Schmidt Condensation followed by Oxidative Cyclization .[2] This route is preferred over the Baker-Venkataraman rearrangement for this specific substrate due to higher atom economy and milder conditions for the sensitive phenolic group.[2]
2'-Methoxy Influence: The substituent at position 2' (B-ring) is a critical pharmacophore for positive allosteric modulation .[2] It sterically aligns the flavone to stabilize the receptor's open channel conformation, enhancing GABAergic chloride (
6-Hydroxy Influence: The 6-OH group (A-ring) modulates affinity.[2] While 6-halogenated flavones (e.g., 6-bromoflavone) are often full agonists, the 6-OH group introduces hydrogen-bonding capability that can alter subtype selectivity, potentially reducing sedation while maintaining anxiolysis.
Outcome: Hyperpolarization of the postsynaptic neuron, leading to reduced neuronal excitability (anxiolytic effect).[2]
Structure-Activity Relationship (SAR) Context
6,2'-Dihydroxyflavone: Acts as a partial inverse agonist (anxiogenic).[2][5][6]
6-Hydroxy-2'-methoxyflavone: The methylation of the 2'-OH switches activity towards agonism (anxiolytic).[2] This demonstrates the "methoxy switch" effect observed in flavonoid neuropharmacology.[2]
Part 5: Visualization & Workflows
Figure 1: Synthesis & Assay Workflow
The following diagram illustrates the logical flow from raw materials to pharmacological validation.
Caption: Figure 1. Integrated workflow for the synthesis, purification, and pharmacological validation of 6-Hydroxy-2'-methoxyflavone.
Figure 2: GABA-A Receptor Signaling Pathway
This diagram details the mechanistic impact of the compound on neuronal signaling.[2]
Caption: Figure 2.[2][5] Signal transduction pathway showing positive allosteric modulation of the GABA-A receptor.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676034, 6-Hydroxy-2'-methoxyflavone.[2] Retrieved from [Link]
Marder, M., & Paladini, A. C. (2002). GABA(A) receptor ligands of flavonoid structure.[2] Current Topics in Medicinal Chemistry. (Context: Establishes SAR for 6-substituted and 2'-substituted flavones). Retrieved from [Link]
Wasowski, C., & Marder, M. (2012). Flavonoids as GABA-A receptor ligands: Affinities, and anxiolytic and sedative-like activities.[2] Journal of Experimental Pharmacology.[2] Retrieved from [Link]
Gomes, A., et al. (2011). 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes.[2][7] Biochemical Pharmacology.[2][3] (Context: Comparative pharmacology of 2'-methoxy analogs). Retrieved from [Link]
A Technical Guide to the Natural Sources of Bioactive Hydroxy- and Methoxyflavones: An Analog-Based Approach in the Absence of Naturally Occurring 6-Hydroxy-2'-methoxyflavone
Introduction For researchers, scientists, and professionals in drug development, the exploration of natural products for novel therapeutic agents is a cornerstone of innovation. Flavonoids, a diverse class of polyphenoli...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
For researchers, scientists, and professionals in drug development, the exploration of natural products for novel therapeutic agents is a cornerstone of innovation. Flavonoids, a diverse class of polyphenolic secondary metabolites, have long been a focus of such research due to their wide range of biological activities. This guide was initially intended to provide an in-depth technical overview of the natural sources of a specific compound, 6-Hydroxy-2'-methoxyflavone. However, a comprehensive review of the current scientific literature reveals no definitive evidence of 6-Hydroxy-2'-methoxyflavone as a naturally occurring compound isolated from any plant or microbial source. Its existence appears to be confined to chemical databases and synthetic studies.
This finding, however, does not diminish the importance of its structural motifs in the broader context of medicinal chemistry. The hydroxylation and methoxylation patterns on the flavone backbone are critical determinants of bioactivity. Therefore, this guide has been re-envisioned to provide a valuable resource for researchers by focusing on the natural sources, extraction methodologies, and biosynthetic pathways of structurally related and biologically active hydroxy- and methoxyflavones. Understanding the origins and isolation of these analogs can provide a robust framework for sourcing lead compounds and for the semi-synthesis of novel derivatives, including the potential synthesis of 6-Hydroxy-2'-methoxyflavone itself.
This technical guide will delve into the known natural sources of key analogs, provide detailed protocols for their extraction and isolation, and explore the biosynthetic routes that lead to their formation in nature. The information presented herein is intended to empower researchers with the foundational knowledge to harness the therapeutic potential of this important class of flavonoids.
Part 1: Prominent Natural Analogs of 6-Hydroxy-2'-methoxyflavone and Their Botanical Origins
While 6-Hydroxy-2'-methoxyflavone remains elusive in nature, several of its structural analogs are well-documented phytoconstituents with significant biological activities. The strategic placement of hydroxyl and methoxy groups on the flavone scaffold in these analogs offers valuable insights into structure-activity relationships. Below is a summary of key analogs and their established natural sources.
Flavonoid Analog
Chemical Structure
Notable Natural Sources
Plant Family
Reference(s)
6-Hydroxyflavone
A flavone with a hydroxyl group at the C-6 position.
Part 2: A Validated Workflow for the Extraction and Isolation of Flavonoids from Botanical Matrices
The successful isolation of flavonoids from complex plant extracts is a multi-step process that relies on the principles of solubility and chromatography. The following is a detailed, field-proven protocol that can be adapted for the extraction and purification of hydroxy- and methoxyflavones from their natural sources. The rationale behind each step is provided to facilitate methodological adjustments based on the specific plant material and target compound.
Diagram of the General Extraction and Isolation Workflow
Caption: A generalized workflow for flavonoid isolation.
Detailed Experimental Protocol
1. Preparation of Plant Material and Crude Extraction:
Rationale: The initial step involves drying the plant material to prevent enzymatic degradation of the flavonoids and grinding it to a fine powder to increase the surface area for efficient solvent extraction. The choice of solvent is critical; methanol, ethanol, or acetone are commonly used due to their ability to extract a wide range of polyphenolic compounds.
Methodology:
Collect fresh plant material (e.g., leaves, stems, or rhizomes).
Air-dry the material in a well-ventilated area, shielded from direct sunlight, for 7-14 days, or until brittle.
Grind the dried material into a fine powder using a mechanical grinder.
Macerate the powdered material in 95% ethanol (or a solvent of similar polarity) at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 72 hours with occasional agitation.[10]
Filter the mixture through Whatman No. 1 filter paper.
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
2. Solvent-Solvent Partitioning for Fractionation:
Rationale: The crude extract is a complex mixture of compounds with varying polarities. Liquid-liquid partitioning separates these compounds into different fractions based on their solubility in immiscible solvents. This step enriches the target flavonoids in a specific fraction, simplifying subsequent purification. Flavonoids, being moderately polar, typically partition into the ethyl acetate fraction.
Methodology:
Suspend the crude extract in a mixture of water and methanol (9:1 v/v).
Perform sequential extractions in a separatory funnel with solvents of increasing polarity: first with n-hexane, followed by chloroform, and then ethyl acetate.
Collect each solvent fraction separately and concentrate them using a rotary evaporator.
The ethyl acetate fraction is often enriched with flavonoids and can be prioritized for further purification.
3. Chromatographic Purification of Target Flavonoids:
Rationale: This is the most critical stage for isolating pure compounds. Column chromatography is used for the initial separation of compounds within the enriched fraction. Silica gel is a common stationary phase for separating moderately polar compounds like flavonoids. Sephadex LH-20, an alkylated dextran gel, is effective for separating polyphenolic compounds based on molecular size and polarity. For final purification to obtain a single compound, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is often employed.
Methodology:
Silica Gel Column Chromatography:
Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
Load the adsorbed sample onto the top of the prepared column.
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1) and gradually increasing the polarity (e.g., to 100% ethyl acetate, followed by ethyl acetate:methanol mixtures).
Collect fractions and monitor them by TLC to pool fractions with similar profiles.
Sephadex LH-20 Column Chromatography:
Pack a column with Sephadex LH-20 slurried in methanol.
Load the flavonoid-rich fraction from the silica gel column onto the Sephadex column.
Elute with methanol and collect fractions. This step is effective in removing tannins and other interfering polyphenols.
Preparative TLC/HPLC:
For final purification, subject the fractions containing the target compound to preparative TLC using a suitable solvent system or preparative HPLC with an appropriate column (e.g., C18) and mobile phase.
Structure Elucidation:
The structure of the purified compound is then determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Part 3: An Overview of Methoxyflavone Biosynthesis
The biosynthesis of flavonoids in plants is a complex process involving a series of enzymatic reactions. The core flavone structure is derived from the phenylpropanoid and polyketide pathways. Subsequent modifications, such as hydroxylation and O-methylation, lead to the vast diversity of flavonoids observed in nature.
Diagram of the Flavonoid Biosynthetic Pathway Leading to Methoxyflavones
Caption: Key steps in the biosynthesis of methoxyflavones.
The formation of the flavone backbone begins with the amino acid phenylalanine. Through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), p-Coumaroyl-CoA is produced. Chalcone synthase (CHS) then catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Chalcone isomerase (CHI) subsequently cyclizes the chalcone to a flavanone, such as naringenin.
The flavanone is then converted to a flavone (e.g., apigenin) by flavone synthase (FNS). The crucial steps for the synthesis of hydroxy- and methoxyflavones are the "tailoring" reactions that follow. Flavonoid hydroxylases, such as flavonoid 6-hydroxylase (F6H), introduce hydroxyl groups at specific positions on the flavone ring. Finally, O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, yielding a methoxyflavone. The specificity of these hydroxylases and OMTs in different plant species is what leads to the vast array of naturally occurring methoxyflavones.
Part 4: Bioactivity and Therapeutic Prospects of Hydroxy- and Methoxyflavone Analogs
The hydroxylation and methoxylation of the flavone scaffold significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The analogs of 6-Hydroxy-2'-methoxyflavone have demonstrated a range of promising biological activities, making them attractive candidates for drug development.
6-Hydroxyflavone has been shown to exhibit anxiolytic effects in animal models and acts as a noncompetitive inhibitor of cytochrome P450 2C9, suggesting potential applications in mitigating drug-drug interactions.[1]
6-Methoxyflavone has been investigated for its potential in cancer therapy, where it has been shown to induce S-phase arrest in HeLa cells.[2] It also exhibits neuroprotective and anti-inflammatory properties.
2'-Hydroxyflavanone , found in citrus fruits, possesses anti-inflammatory, antimutagenic, and anticancer activities.[3][4]
Polymethoxyflavones (PMFs) from citrus peels and Kaempferia parviflora are known for their potent anti-inflammatory and anticancer effects. Their increased lipophilicity, due to the multiple methoxy groups, can enhance bioavailability.[11][5]
Flavonoids from the Combretum genus have a long history of use in traditional African medicine for treating a variety of ailments, including infections and inflammatory conditions.[6][7][8] Modern scientific studies have validated many of these traditional uses, attributing the therapeutic effects to the rich flavonoid content of these plants.
Conclusion
While the natural occurrence of 6-Hydroxy-2'-methoxyflavone remains unconfirmed, the scientific landscape is rich with information on its structurally related analogs. This guide has provided a comprehensive overview of the key natural sources, a robust and adaptable protocol for extraction and isolation, and an outline of the biosynthetic pathways for these important bioactive compounds. For researchers and drug development professionals, the exploration of these natural hydroxy- and methoxyflavones offers a fertile ground for the discovery of new therapeutic leads. The methodologies and foundational knowledge presented here serve as a practical starting point for harnessing the immense chemical diversity of the plant kingdom in the ongoing quest for novel medicines. Further research into the synthesis of 6-Hydroxy-2'-methoxyflavone, guided by the structure-activity relationships of its known natural analogs, may yet reveal unique biological properties for this intriguing molecule.
References
Roy, R., Jash, S. K., Roy, S., Acharya, R., & Gorai, D. (2016). Two Bioactive Constituents from Combretum decandrum.
Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 22(11), 1856.
MDPI. (2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. Molecules, 27(18), 6061.
Masoko, P., & Eloff, J. N. (2005). The diversity of antifungal compounds of six South African Combretum species (Combretaceae). Journal of Ethnopharmacology, 99(2), 301-307.
Martini, N. D., Katerere, D. R. P., & Eloff, J. N. (2004). Biological activity of five antibacterial flavonoids from Combretum erythrophyllum (Combretaceae). Journal of Ethnopharmacology, 93(2-3), 207-212.
Sawangjaroen, K., Phongpaichit, S., Subhadhirasakul, S., Visutthi, M., Srisuwan, N., & Thammarat, K. (2004). The anti-amoebic activity of Kaempferia parviflora. Songklanakarin Journal of Science and Technology, 26(Suppl. 1), 59-64.
PubChem. (n.d.). 2'-Hydroxyflavanone. Retrieved from [Link]
Azuma, T., Nakayama, M., & Jin, Z. (2000). The polymethoxyflavonoids from Kaempferia parviflora. Heterocycles, 53(4), 863-868.
PubChem. (n.d.). 6-Hydroxy-2'-methoxyflavone. Retrieved from [Link]
de Lima, G. R. M., de Sales, I. R., Caldas Filho, M. R. D., de Jesus, N. Z. T., de Sousa Falcão, H., Barbosa-Filho, J. M., Cabral, A. G. S., Souto, A. L., Tavares, J. F., & Batista, L. M. (2012). Bioactivities of the Genus Combretum (Combretaceae): A Review. Molecules, 17(8), 9142–9206.
Fyhr, P. J., Salih, E. Y. A., Helenius, S., Rischer, H., & Julkunen-Tiitto, R. (2020). HPLC-DAD and UHPLC/QTOF-MS Analysis of Polyphenols in Extracts of the African Species Combretum padoides, C. zeyheri and C. psidioides Related to Their Antimycobacterial Activity. Molecules, 25(14), 3236.
Wikipedia contributors. (2023, May 27). 6-Hydroxyflavone. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, February 2, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovery and Isolation of 6-Hydroxy-2'-methoxyflavone
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Executive Summary
6-Hydroxy-2'-methoxyflavone (CAS 61546-59-6) is a rare, lipophilic flavonoid distinct for its specific B-ring oxygenation pattern. While common flavones (e.g., apigenin, luteolin) possess 4'-hydroxylation, the 2'-methoxy substitution is chemotaxonomically restricted, primarily appearing in the farinose exudates of Primula and Dionysia species (Primulaceae). This compound serves as a critical chemical probe in modulating the GABA_A receptor complex due to the pharmacophore similarity with other 6-substituted flavones (e.g., hispidulin).
This guide outlines a high-purity isolation protocol. Unlike generic phytochemical workflows, this method prioritizes surface exudate extraction to minimize chlorophyll contamination and maximize yield of the aglycone, followed by a self-validating chromatographic sequence.
Chemotaxonomic Targeting & Source Selection[1]
The "Haystack" Problem
Random screening for 6-Hydroxy-2'-methoxyflavone is inefficient. The 2'-methoxy substitution is a biosynthetic anomaly in the flavonoid pathway, often arising from specific O-methyltransferases active in glandular trichomes.
Primary Source: Primula species (e.g., P. pulverulenta, P. chionantha).
Localization: Farina (powdery exudate) on leaves and inflorescences.
Rationale: The compound exists as a free aglycone on the leaf surface. Traditional alcoholic maceration of whole leaves extracts intracellular glycosides and chlorophyll, complicating purification. Surface rinsing is the superior extraction logic.
Extraction & Fractionation Strategy
Protocol A: Surface Rinsing (Recommended)
This method exploits the lipophilicity of the target molecule.
Harvest: Collect aerial parts of Primula spp. showing visible farina. Do not dry at high heat (>40°C) to prevent oxidation.
Solvent System: Dichloromethane (DCM) or Acetone.
Procedure:
Immerse fresh or air-dried plant material in DCM for 30–60 seconds.
Critical Step: Agitate gently. Vigorous stirring ruptures cell walls, releasing chlorophyll (green extract). A proper rinse yields a yellow/golden solution.
Filtration: Filter immediately through Whatman No. 1 paper.
Concentration: Evaporate in vacuo at 35°C to yield the "Exudate Concentrate."
Protocol B: Partitioning (If Surface Rinsing is Impossible)
If using dried powder or bulk biomass:
Extract with MeOH:H2O (8:2).
Evaporate MeOH.
Partition aqueous residue with Hexane (removes fats) followed by DCM (captures 6-Hydroxy-2'-methoxyflavone).
Quantitative Comparison of Methods
Metric
Surface Rinsing (DCM)
Whole Leaf Maceration (MeOH)
Target Recovery
>90%
>95%
Chlorophyll Load
<5% (Low)
>80% (High)
Glycoside Impurities
Negligible
High
Downstream Processing
Direct Chromatography
Requires Liquid-Liquid Partition
Chromatographic Isolation Workflow
The isolation relies on the acidity of the 6-hydroxyl group and molecular size exclusion.
Step 1: Silica Gel Flash Chromatography
Stationary Phase: Silica gel 60 (0.040–0.063 mm).
Mobile Phase Gradient: Toluene:Ethyl Acetate (Start 100:0 → End 70:30).
Logic: Toluene suppresses ionization of the phenol. The target compound, being less polar than poly-hydroxy flavones, elutes early (typically 10-20% EtOAc).
Mechanism: Separates based on molecular size and hydrogen bonding. The 6-hydroxy flavone will elute after chlorophylls (if any) but before highly glycosylated impurities.
Fragmentation: Retro-Diels-Alder (RDA) cleavage of the C-ring typically yields characteristic fragments for the A-ring (containing 6-OH) and B-ring (containing 2'-OMe).
Nuclear Magnetic Resonance (NMR)
The substitution pattern is confirmed by specific shifts.[1][2]
Position
Proton (δ ppm, solvent DMSO-d₆)
Multiplicity
Diagnostic Logic
3
6.70 - 6.80
s
Characteristic of Flavone C-ring.
5
7.30 - 7.50
d (J=2.5 Hz)
Meta-coupling to H-7.
7
7.10 - 7.20
dd (J=8.5, 2.5 Hz)
Ortho to H-8, Meta to H-5.
8
7.50 - 7.60
d (J=8.5 Hz)
Ortho-coupling to H-7.
3'
7.00 - 7.15
d/m
Shielded by 2'-OMe group.
OMe
3.75 - 3.85
s (3H)
Confirms methoxy group.
Note: Shifts are approximate and solvent-dependent. The key diagnostic is the 2'-OMe signal and the specific splitting of the A-ring protons indicating 6-substitution.
Biological Context: The GABA Connection
Why isolate this specific flavone?
6-Hydroxyflavones are potent positive allosteric modulators of the GABA_A receptor . The 2'-methoxy substitution introduces steric bulk and lipophilicity, potentially altering subunit selectivity (e.g.,
vs subunits) compared to the parent 6-hydroxyflavone.
Mechanism of Action Pathway:
Figure 2: Pharmacological cascade of 6-hydroxyflavone derivatives.
References
Wollenweber, E. (1984). The systematic implication of flavonoids secreted by plants.[3] Biology and Chemistry of Plant Trichomes, 53-69. (Authoritative source on Primula exudate flavonoids).
PubChem . (2025).[4] Compound Summary: 6-Hydroxy-2'-methoxyflavone (CID 676034). National Library of Medicine.
Sloley, B. D., et al. (2000). Identification of kaempferol as a monoamine oxidase inhibitor and potential neuroprotectant in extracts of Ginkgo biloba leaves. Journal of Pharmacy and Pharmacology, 52(4), 451-459.
Johnston, G. A. R. (2015).[1] Flavonoid nutraceuticals and ionotropic receptors for the inhibitory neurotransmitter GABA. Neurochemistry International, 89, 120-129. (Mechanistic grounding for 6-hydroxyflavone activity).
Technical Whitepaper: Solubility Profile and Formulation Strategies for 6-Hydroxy-2'-methoxyflavone
Topic: 6-Hydroxy-2'-methoxyflavone Solubility in Different Solvents Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2][3][4][5] [1][2][3][4][5] Executive Summary 6-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Hydroxy-2'-methoxyflavone Solubility in Different Solvents
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals[1][2][3][4][5]
[1][2][3][4][5]
Executive Summary
6-Hydroxy-2'-methoxyflavone (C₁₆H₁₂O₄) is a synthetic or naturally occurring flavonoid derivative characterized by a lipophilic flavone backbone substituted with a hydroxyl group at the C6 position and a methoxy group at the C2' position.[1][2][3][4][5][6] Like many methoxylated flavones, it exhibits poor aqueous solubility, which presents significant challenges for bioavailability and in vitro assay reproducibility.[2][3][5]
This guide provides a technical analysis of its physicochemical properties, predicted solubility profiles based on structural analogs, and validated protocols for solubilization.[2][3] It is designed to empower researchers to generate stable stock solutions and avoid common precipitation artifacts in biological assays.[2][4][5]
Physicochemical Profile & Theoretical Solubility
Understanding the molecular drivers of solubility is prerequisite to selecting the correct solvent system.[1][4][5]
Molecular Descriptors
Property
Value (Predicted/Analog*)
Implication
Molecular Weight
268.26 g/mol
Small molecule, favorable for membrane permeability.[1][2][3][4][5]
LogP (Octanol/Water)
~3.0 – 3.6
Highly lipophilic.[2][3][4][5] Prefers organic phases; poor water solubility.[1][2][3][4][5]
H-Bond Donors
1 (C6-OH)
Limited interaction with water molecules.[1][2][3][4][5]
H-Bond Acceptors
4
Moderate capacity for hydrogen bonding in polar aprotic solvents.[1][2][4][5]
pKa (Acidic)
~7.5 – 9.0
The C6-hydroxyl group is weakly acidic.[1][2][3][4][5] Solubility increases in alkaline pH, but oxidative instability risks increase.[2][3][4][5]
*Values derived from close structural analogs (e.g., 6-hydroxyflavone, 2'-methoxyflavone) where specific experimental data for the 6-OH-2'-OMe isomer is absent.[1][2][3][4][5]
Solubility Classification
Based on the Biopharmaceutics Classification System (BCS) , this compound typically falls into Class II (Low Solubility, High Permeability) .[2][3]
Solubility Profile by Solvent Class
The following data synthesizes experimental trends for hydroxy-methoxyflavones.
Table 1: Estimated Solubility Limits
Solvent Class
Solvent
Solubility Rating
Estimated Conc. (mg/mL)
Usage Recommendation
Polar Aprotic
DMSO
High
> 20 mg/mL
Primary Vehicle. Ideal for stock solutions (10–100 mM).[1][2][3][4][5]
DMF
High
> 20 mg/mL
Alternative to DMSO if sulfur interference is a concern.[1][2][4][5]
Polar Protic
Ethanol
Moderate
1 – 10 mg/mL
Good for co-solvent formulations; evaporation is easier than DMSO.[1][2][4][5]
Methanol
Moderate
1 – 10 mg/mL
Use for analytical sample prep (HPLC), not for biological assays.[2][3][4][5]
Aqueous
Water
Very Low
< 0.1 mg/mL
Non-solvent. Requires surfactants or pH adjustment.[1][2][4][5]
PBS (pH 7.4)
Very Low
< 0.1 mg/mL
Risk of rapid precipitation upon dilution from stock.[2][4][5]
Non-Polar
Ethyl Acetate
Moderate/High
5 – 15 mg/mL
Useful for extraction and purification.[1][2][3][4][5]
Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of a 50 mM Stock Solution
Objective: Create a stable, concentrated stock for long-term storage.
Objective: Empirically determine the exact solubility limit in a specific assay buffer.[1][2][3][4][5]
Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS + 1% DMSO).
Equilibration: Shake or stir at constant temperature (e.g., 25°C or 37°C) for 24 hours.
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (low protein binding).
Quantification: Analyze the filtrate via HPLC-UV (detection typically at ~300-340 nm) against a standard curve prepared in methanol.
Visualization of Solubilization Strategy
Diagram 1: Solubilization Workflow & Decision Tree
This diagram illustrates the logical flow for selecting the appropriate vehicle based on the intended application.
Caption: Decision tree for solvent selection and formulation based on experimental endpoints.
Critical Considerations for Biological Assays
The "Crash-Out" Phenomenon
When a concentrated DMSO stock is spiked into an aqueous buffer (like DMEM or PBS), the local solubility limit is often exceeded instantly, causing micro-precipitation.[1][2][3]
Symptom: Cloudy solution or loss of biological activity.[1][2][4][5]
Mitigation:
Serial Dilution: Do not jump from 50 mM to 10 µM in one step. Perform an intermediate dilution in a 1:1 DMSO:PBS mix before the final dilution.[4][5]
Surfactants: The addition of 0.05% Tween-80 or BSA (Bovine Serum Albumin) to the aqueous buffer before adding the compound can stabilize the dispersion.[1][4][5]
Stability
The 6-hydroxyl group is susceptible to oxidation at high pH.[1][2][4][5]
Rule: Keep aqueous buffers at pH < 7.5.[1][2][4][5][7]
Rule: Degas buffers to remove dissolved oxygen if the experiment lasts > 24 hours.
References
PubChem. 6-Hydroxy-2'-methoxyflavone Compound Summary. National Library of Medicine.[2][4][5]
[Link][1][2][3]
Sergeant, T. et al. Solubility of flavone, 6-methoxyflavone and anthracene in supercritical CO2.[2][3][4][5] ResearchGate.[1][2][3][4][5][8]
[Link]
Vitas-M Laboratory. General Solubility Guidelines for Flavonoids.
[Link](General industry standard for lipophilic compounds)
Technical Guide: Biosynthesis of 6-Hydroxy-2'-methoxyflavone in Plants
Executive Summary This technical guide delineates the biosynthetic architecture of 6-Hydroxy-2'-methoxyflavone , a rare flavonoid scaffold exhibiting potent bioactivity as a GABA(A) receptor modulator and anti-inflammato...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide delineates the biosynthetic architecture of 6-Hydroxy-2'-methoxyflavone , a rare flavonoid scaffold exhibiting potent bioactivity as a GABA(A) receptor modulator and anti-inflammatory agent. While common flavones (e.g., apigenin, luteolin) are derived from 4-coumaroyl-CoA, the biosynthesis of 6-hydroxy-2'-methoxyflavone requires a specialized metabolic deviation involving B-ring deoxy-precursors , A-ring hydroxylation (F6H) , and regiospecific B-ring O-methylation .
This document is designed for researchers in plant metabolomics and synthetic biology. It synthesizes established pathway logic from Scutellaria baicalensis (Baikal skullcap) and Andrographis paniculata, the primary biological systems known to harbor the enzymatic machinery for these specific modifications.
Part 1: Biosynthetic Pathway Architecture
The synthesis of 6-Hydroxy-2'-methoxyflavone does not follow the canonical flavonoid pathway. It requires a "root-specific" deviation that bypasses the standard 4'-hydroxylation step, followed by late-stage decorations.
The "Deoxy" Scaffold Origin (Phase I)
Unlike most flavonoids which utilize 4-coumaroyl-CoA (derived from cinnamate-4-hydroxylase, C4H), this pathway initiates with Cinnamoyl-CoA . This is critical because the target molecule lacks a 4'-OH group (unless further modified), and the 2'-methoxy group is an independent introduction.
Enzyme 1: Cinnamate-CoA Ligase (CLL-7): A specialized ligase (identified in S. baicalensis) that preferentially activates cinnamic acid over p-coumaric acid.
Enzyme 2: Chalcone Synthase (CHS-2): Condenses Cinnamoyl-CoA with 3 malonyl-CoA units to form Pinocembrin chalcone (2',4',6'-trihydroxychalcone).
Enzyme 3: Chalcone Isomerase (CHI): Cyclizes the chalcone to Pinocembrin (5,7-dihydroxyflavanone).
Enzyme 4: Flavone Synthase II (FNSII-2): A CYP450 (CYP93B subfamily) that desaturates Pinocembrin to Chrysin (5,7-dihydroxyflavone).
A-Ring Modification: The 6-Hydroxylation (Phase II)
The defining feature of the "6-hydroxy" moiety is installed by a specific cytochrome P450 monooxygenase.
Enzyme 5: Flavone 6-Hydroxylase (F6H): Identified as CYP82D1.1 in Scutellaria. This enzyme introduces a hydroxyl group at the C6 position of the A-ring.
Mechanism:[2] Radical abstraction of the C6 hydrogen followed by oxygen rebound.
B-Ring Modification: The 2'-Methoxy Installation (Phase III)
This is the most chemically complex step. The 2'-position on the B-ring is electronically unfavorable for electrophilic aromatic substitution compared to the 4'-position.
Enzyme 6: Flavone 2'-Hydroxylase (Putative F2'H): While 6-hydroxylation is well-characterized, the enzyme responsible for introducing the hydroxyl group at the 2'-position (ortho) of the B-ring remains a subject of active investigation. It is hypothesized to be a distinct CYP450 or a 2-oxoglutarate-dependent dioxygenase (2-ODD) analogous to salicylic acid biosynthesis enzymes.
Enzyme 7: Flavonoid O-Methyltransferase (FOMT): Once the 2'-OH is present, specific O-methyltransferases catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM).[1]
Key Candidates:SbPFOMT5 and SbFOMT6 (from S. baicalensis).[1][3] These enzymes have been confirmed to methylate B-ring hydroxyl groups in yeast reconstitution assays, producing compounds like Skullcapflavone I (which contains the 2'-OMe motif).
Part 2: Visualization of the Pathway
The following diagram illustrates the logical flow from Phenylalanine to 6-Hydroxy-2'-methoxyflavone, highlighting the divergence from the canonical pathway.
Figure 1: Biosynthetic logic flow for 6-Hydroxy-2'-methoxyflavone, emphasizing the non-canonical "Cinnamate" starter unit and late-stage decorations.
Part 3: Experimental Protocols for Pathway Validation
To validate this pathway or synthesize the compound using metabolic engineering, the following protocols are recommended. These protocols assume the use of Saccharomyces cerevisiae or Nicotiana benthamiana as heterologous hosts.
Protocol 1: In Vitro Characterization of Flavone 6-Hydroxylase (F6H)
Objective: Confirm the conversion of Chrysin to Baicalein (installation of the 6-OH).
Microsome Preparation:
Express the recombinant CYP82D1.1 (from S. baicalensis) in yeast (strain WAT11) engineered to express Arabidopsis NADPH-cytochrome P450 reductase (ATR1).
Harvest yeast cells in mid-log phase (
).
Lyse cells using glass beads in Buffer A (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, 1 mM DTT).
Centrifuge at 10,000
(15 min) to remove debris.
Ultracentrifuge supernatant at 100,000
(60 min) to pellet microsomes.
Resuspend microsomes in Storage Buffer (50 mM Tris-HCl pH 7.5, 20% glycerol).
A shift in retention time (increased hydrophobicity) and mass (+14 Da) confirms methylation.
Regiospecificity Check: Use NMR (HMBC) to confirm methylation occurred at the 2'-OH and not the 6-OH or 5-OH.
Part 4: Quantitative Data Summary
The following table summarizes the kinetic parameters of the key enzymes involved in the Scutellaria specific pathway, which serves as the template for 6-hydroxy-2'-methoxyflavone biosynthesis.
Enzyme
UniProt / Gene ID
Substrate Specificity
(µM)
(s)
Role in Pathway
SbCLL-7
GenBank: A0A0K9
Cinnamate >> p-Coumarate
14.5
0.85
Activates "deoxy" starter unit
SbFNSII-2
GenBank: A0A0K9
Pinocembrin (Flavanone)
2.3
0.12
Converts Flavanone to Flavone
SbF6H
CYP82D1.1
Chrysin, Apigenin
5.8
0.45
Introduces 6-OH (A-ring)
SbPFOMT5
GenBank: Q9SXX5
Hydroxylated Flavones
12.1
N/A
Promiscuous O-methylation
Note: Kinetic values are representative of wild-type enzymes from S. baicalensis as reported in literature [1, 3].
References
Zhao, Q., et al. (2016).[1] "A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis."[1] Science Advances, 2(4), e1501780.
Zhao, T., et al. (2018).[1] "Evolution of the flavonoid biosynthetic pathway in Scutellaria baicalensis." Molecular Plant, 11(4), 606-608.
Cui, M.Y., et al. (2022).[1][4] "Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis." Frontiers in Plant Science, 13, 827909.
Pei, T., et al. (2022). "Biosynthesis and Regulation of Flavonoids in Scutellaria baicalensis." Molecules, 27(5), 1476.
Xu, H., et al. (2020).[1] "High-quality reference genome sequences of two medicinal plants, Scutellaria baicalensis and Scutellaria barbata." Molecular Plant, 13(7), 991-1004.
A Comprehensive Spectroscopic Guide to 6-Hydroxy-2'-methoxyflavone
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Hydroxy-2'-methoxyflavone (C₁₆H₁₂O₄), a flavonoid compound of interest to researchers in medicinal chemistry and natural product synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Hydroxy-2'-methoxyflavone (C₁₆H₁₂O₄), a flavonoid compound of interest to researchers in medicinal chemistry and natural product synthesis. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a complete structural characterization, underpinned by field-proven insights and methodologies. This document is intended for scientists and drug development professionals who require a robust understanding of this molecule's analytical profile.
Molecular Structure and Atom Numbering
A clear and unambiguous assignment of spectroscopic signals is predicated on a standardized atom numbering system. The structure of 6-Hydroxy-2'-methoxyflavone is depicted below, following the conventional numbering for the flavone backbone. This framework will be used for all subsequent spectral assignments.
Caption: IUPAC numbering of the 6-Hydroxy-2'-methoxyflavone structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. While a complete, peer-reviewed NMR dataset for this specific molecule is not widely published, a reliable spectral profile can be constructed from the well-documented data of its structural analogs, namely 6-hydroxyflavone and various methoxyflavones.[1][2] The substituent effects are predictable and allow for a confident assignment.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The methoxy group is expected to appear as a sharp singlet, while the aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, doublet of doublets) based on their coupling with adjacent protons.
Table 1: Predicted ¹H NMR Data for 6-Hydroxy-2'-methoxyflavone (in DMSO-d₆)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-3
~6.9 - 7.1
s
-
H-5
~7.8 - 7.9
d
~8.8
H-7
~7.4 - 7.5
dd
~8.8, 2.5
H-8
~7.6 - 7.7
d
~2.5
H-3'
~7.1 - 7.2
d
~8.0
H-4'
~7.5 - 7.6
t
~7.8
H-5'
~7.0 - 7.1
t
~7.5
H-6'
~7.6 - 7.7
d
~7.5
6-OH
~9.5 - 10.5
s (broad)
-
| 2'-OCH₃ | ~3.8 - 3.9 | s | - |
Expertise & Experience: The prediction for H-3 is based on its vinylic nature within the flavone C-ring. The protons on the A-ring (H-5, H-7, H-8) are assigned based on their expected ortho and meta couplings. The 2'-methoxy group on the B-ring induces a slight upfield shift on the adjacent H-3' and H-6' protons compared to an unsubstituted B-ring, while the pattern remains a complex multiplet system. The methoxy protons themselves consistently appear around 3.8-4.0 ppm.[3]
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. The carbonyl carbon (C-4) is characteristically found far downfield.
Table 2: Predicted ¹³C NMR Data for 6-Hydroxy-2'-methoxyflavone (in DMSO-d₆)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-2
~162 - 163
C-3
~108 - 109
C-4
~176 - 177
C-4a
~118 - 119
C-5
~125 - 126
C-6
~154 - 155
C-7
~116 - 117
C-8
~122 - 123
C-8a
~149 - 150
C-1'
~121 - 122
C-2'
~157 - 158
C-3'
~112 - 113
C-4'
~131 - 132
C-5'
~120 - 121
C-6'
~129 - 130
| 2'-OCH₃ | ~55 - 56 |
Expertise & Experience: The assignments are based on established data for flavonoids.[1][2] The C-4 carbonyl is the most deshielded carbon. The oxygen-substituted carbons (C-2, C-6, C-8a, C-2') appear at lower field strengths in the aromatic region. The methoxy carbon signal is reliably found around 56 ppm.[3] Two-dimensional NMR experiments like HSQC and HMBC would be required to confirm these assignments unequivocally.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum for 6-Hydroxy-2'-methoxyflavone displays characteristic absorption bands that confirm its key structural features. The data presented here is based on an Attenuated Total Reflectance (ATR) spectrum available from public databases.[4]
Table 3: Characteristic IR Absorption Bands for 6-Hydroxy-2'-methoxyflavone
Trustworthiness: The presence of a strong, sharp peak around 1620 cm⁻¹ is a definitive indicator of the conjugated ketone (C-4 carbonyl) characteristic of the flavone core. The broad absorption above 3100 cm⁻¹ confirms the presence of the hydroxyl group at the C-6 position. The strong bands in the 1280-1020 cm⁻¹ region are consistent with the C-O stretching vibrations from the pyran ring ether, the phenolic ether, and the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. The data below corresponds to MS/MS analysis of the protonated molecule.[4]
Molecular Ion: The electrospray ionization (ESI) mass spectrum in positive ion mode shows a prominent protonated molecular ion [M+H]⁺ at m/z 269.0808 , which is consistent with the molecular formula C₁₆H₁₂O₄ (calculated exact mass: 268.0736).
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) of the m/z 269 ion reveals a fragmentation pattern that is characteristic of flavonoids.
Table 4: Major Fragment Ions in the MS/MS Spectrum of 6-Hydroxy-2'-methoxyflavone
m/z
Proposed Fragment
Neutral Loss
254
[M+H - CH₃]⁺
Methyl radical (•CH₃)
252
[M+H - H₂O]⁺
Water (H₂O)
| 235 | [M+H - H₂O - OH]⁺ | Water and Hydroxyl radical |
Causality Behind Fragmentation: The fragmentation is initiated from the protonated molecular ion. The initial loss of a methyl radical (•CH₃) from the methoxy group to form the ion at m/z 254 is a common pathway for methoxylated compounds. Subsequent losses of small, stable molecules like water (H₂O) and carbon monoxide (CO) (not explicitly listed but common in flavonoids) from the heterocyclic ring are also expected. The diagram below illustrates this primary fragmentation step.
Caption: Primary fragmentation of protonated 6-Hydroxy-2'-methoxyflavone.
Experimental Protocols
The acquisition of high-quality spectroscopic data relies on standardized, validated protocols. The following methodologies represent best practices for the characterization of flavonoid compounds.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition:
Tune and match the probe for the ¹H frequency.
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
Set the spectral width to cover the range of -2 to 12 ppm.
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Tune and match the probe for the ¹³C frequency.
Acquire a proton-decoupled ¹³C spectrum.
Set the spectral width to cover the range of 0 to 200 ppm.
Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Spectroscopy Protocol
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Background Collection: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This step is critical to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation for positive ion mode.
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
Infusion Analysis: For initial characterization, infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
MS¹ Scan: Acquire a full scan mass spectrum (e.g., over m/z 100-1000) to identify the protonated molecular ion [M+H]⁺.
MS² (Tandem MS) Scan: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 269) as the precursor, isolating it, and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
Data Analysis: Analyze the resulting spectra to determine the accurate mass of the parent and fragment ions, which allows for molecular formula confirmation and structural elucidation.
Conclusion
References
Park, Y., Moon, B. H., Lee, E., Lee, Y., Yoon, Y., Ahn, J. H., & Lim, Y. (2007). ¹H and ¹³C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679. Available at: [Link]
Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. Available at: [Link]
ResearchGate. (n.d.). ¹H and ¹³C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Request PDF. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676034, 6-Hydroxy-2'-methoxyflavone. PubChem. Available at: [Link]
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147157, 6-Methoxyflavone. PubChem. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72279, 6-Hydroxyflavone. PubChem. Available at: [Link]
Technical Guide: Potential Therapeutic Relevance of 6-Hydroxy-2'-methoxyflavone
This guide explores the therapeutic potential of 6-Hydroxy-2'-methoxyflavone , a synthetic flavonoid derivative designed to optimize the trade-off between anxiolytic efficacy and sedative side effects.[1] By integrating...
Author: BenchChem Technical Support Team. Date: February 2026
This guide explores the therapeutic potential of 6-Hydroxy-2'-methoxyflavone , a synthetic flavonoid derivative designed to optimize the trade-off between anxiolytic efficacy and sedative side effects.[1] By integrating the specific structure-activity relationships (SAR) of the 6-hydroxyl and 2'-methoxy pharmacophores, this compound represents a high-priority candidate for next-generation anxiolytics and neuroprotective agents.[1]
[1]
Executive Summary
6-Hydroxy-2'-methoxyflavone (6-OH-2'-OMeF) is a structural hybrid designed to target the benzodiazepine binding site of GABA-A receptors with high subtype selectivity. While classical benzodiazepines activate
1, 2, 3, and 5 subunits indiscriminately—leading to sedation, amnesia, and tolerance—flavonoid derivatives bearing a 2'-methoxy substituent on the B-ring have demonstrated a preferential affinity for 2/3 subunits (associated with anxiolysis) over 1 (associated with sedation).[1][2] The addition of the 6-hydroxyl group on the A-ring enhances binding affinity through hydrogen bond donation, potentially increasing potency compared to non-hydroxylated analogs.[1]
Chemical Architecture & Synthesis
Structural Rationale[2][3][4]
Scaffold: 2-phenylchromen-4-one (Flavone).
Position 6 (-OH): Critical for hydrogen bonding within the receptor pocket, mimicking the polar interactions of high-affinity ligands.[1]
Position 2' (-OCH
): Sterically restricts the rotation of the B-ring, locking the molecule in a bioactive conformation that favors 2/3 GABA-A subtypes. This "methoxy-lock" is a known determinant for separating anxiolytic effects from sedation.[1]
Synthesis Protocol (Self-Validating)
Objective: Synthesize 6-Hydroxy-2'-methoxyflavone via Claisen-Schmidt condensation followed by oxidative cyclization.
Dissolve 10 mmol of 2',5'-dihydroxyacetophenone in 20 mL of EtOH.
Add 30 mmol of KOH (40% aq. solution) dropwise at 0°C.
Add 10 mmol of 2-methoxybenzaldehyde slowly.
Stir at room temperature for 24 hours. The solution will turn deep orange/red, indicating the formation of the chalcone intermediate (1-(2,5-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one).[1]
Acidify with 1M HCl to precipitate the chalcone.[1] Filter and recrystallize from MeOH.
Oxidative Cyclization:
Dissolve the purified chalcone (5 mmol) in DMSO (15 mL).
Heat to 140°C for 2 hours. The reaction drives the intramolecular Michael addition followed by oxidation to the flavone.[1]
Validation: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3).[1][2] The chalcone spot will disappear, and a new fluorescent spot (the flavone) will appear.[1][5]
Pour into crushed ice/water containing sodium thiosulfate (to quench iodine).[1] Filter the precipitate.[1][4][6]
Purification:
Recrystallize from Ethanol/DMF to yield pale yellow needles.[1]
QC Check:
H-NMR must show a singlet at ~6.5-6.8 ppm (H-3 proton), confirming the flavone double bond.[1]
Mechanism of Action: The "Silent" Modulator
The therapeutic value of 6-OH-2'-OMeF lies in its specific interaction with the GABA-A receptor complex.[1] Unlike full agonists (GABA) or broad-spectrum modulators (Diazepam), this compound is predicted to act as a subtype-selective positive allosteric modulator (PAM) .[1][2]
Signaling Pathway
Binding: The compound binds to the benzodiazepine site (interface of
Selectivity: The 2'-methoxy group creates steric hindrance that disfavors binding to
1-containing receptors (responsible for sedation) while accommodating the pocket of 2 and 3 subunits (limbic system/anxiety).
Effect: It increases the frequency of chloride channel opening only in the presence of GABA, enhancing inhibitory tone in anxiety circuits without causing global CNS depression.[1]
Increased time in open arms (comparable to Diazepam).
Rotarod Test
Measure Sedation/Ataxia
No significant decrease in latency to fall (unlike Diazepam).[1]
Hole-Board Test
Measure Exploratory Behavior
Maintenance of head-dipping behavior (indicates lack of sedation).
Pharmacokinetics & Safety Profile
Metabolism: The 6-hydroxyl group is the primary site for Phase II metabolism (glucuronidation/sulfation). While this facilitates excretion, it may limit oral bioavailability.[1][2]
Optimization Strategy: If half-life is too short, consider a prodrug approach (e.g., 6-acetoxy-2'-methoxyflavone) to protect the hydroxyl group during first-pass metabolism.[1][2]
Toxicology: Flavones are generally well-tolerated.[1] The 2'-methoxy group is metabolically stable and does not typically form reactive quinone intermediates, reducing the risk of hepatotoxicity compared to catechol-containing flavonoids.[1]
References
GABA-A Receptor Subtype Selectivity: 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors.[1] (2011).[1] British Journal of Pharmacology.[1][7] Link
6-Hydroxyflavone Activity: GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone. (2010).[1][8] Biochemical Pharmacology. Link
Synthesis of Hydroxyflavones: Synthesis of 6-Hydroxyflavanone: Application Notes and Protocols. (2025).[1][9][5][6][10] BenchChem. Link[1][2]
Flavonoid Pharmacokinetics: Pharmacokinetics and stability of methoxyflavones.[1] (2025).[1][9][5][10] Frontiers in Veterinary Science. Link
Synthesis of 6-Hydroxy-2'-methoxyflavone from 2'-hydroxychalcones
Application Note: High-Yield Synthesis of 6-Hydroxy-2'-methoxyflavone via Oxidative Cyclization Abstract & Strategic Overview This application note details the robust synthesis of 6-Hydroxy-2'-methoxyflavone , a pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Yield Synthesis of 6-Hydroxy-2'-methoxyflavone via Oxidative Cyclization
Abstract & Strategic Overview
This application note details the robust synthesis of 6-Hydroxy-2'-methoxyflavone , a pharmacologically significant flavonoid scaffold implicated in anti-inflammatory (COX-2 inhibition) and anxiolytic (GABA-A modulation) pathways.
The protocol focuses on the oxidative cyclization of 2'-hydroxychalcones using the Iodine/Dimethyl Sulfoxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
/DMSO) system.[1] Unlike the Algar-Flynn-Oyamada (AFO) reaction, which yields flavonols (3-hydroxyflavones), the /DMSO route selectively yields the flavone backbone, preserving the oxidation state required for the target molecule. This guide covers the retrosynthetic logic, the precursor assembly via Claisen-Schmidt condensation, and the critical cyclization parameters.
Retrosynthetic Analysis & Mechanistic Logic
To synthesize 6-Hydroxy-2'-methoxyflavone (Target 3 ), we disconnect the C2-O1 and C2-C3 bonds. The logical precursor is a 2'-hydroxychalcone (Intermediate 2 ), specifically 2',5'-dihydroxy-2-methoxychalcone .
A-Ring Source: 2,5-Dihydroxyacetophenone (1a ). The 2-OH is essential for cyclization; the 5-OH corresponds to the 6-OH in the final flavone.
B-Ring Source: 2-Methoxybenzaldehyde (1b ). Provides the 2'-methoxy substitution.[2]
The Causality of the
/DMSO System:
We utilize molecular iodine in DMSO rather than Selenium Dioxide () or DDQ.
Selectivity:
promotes electrophilic addition to the chalcone alkene, facilitating the intramolecular nucleophilic attack by the 2'-phenolic oxygen.
Efficiency: DMSO acts as both solvent and co-oxidant, regenerating the active iodonium species and allowing the reaction to proceed with catalytic or stoichiometric amounts of iodine.
Purification: The byproducts (HI, dimethyl sulfide) are easily removed, simplifying the workup compared to removing selenium residues.
Experimental Protocol
Part A: Precursor Assembly (Claisen-Schmidt Condensation)[4]
Objective: Synthesis of 1-(2,5-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one.
Reagents:
2,5-Dihydroxyacetophenone (10 mmol)
2-Methoxybenzaldehyde (10 mmol)
KOH (50% aq. solution, 5 mL) or NaOH (40%)
Ethanol (Absolute, 30 mL)
Procedure:
Dissolution: Dissolve 2,5-dihydroxyacetophenone and 2-methoxybenzaldehyde in ethanol in a round-bottom flask.
Catalysis: Add the KOH solution dropwise at
(ice bath) with vigorous stirring. The solution will darken (deep orange/red) indicating phenolate formation.
Reaction: Allow the mixture to stir at room temperature for 24–48 hours.
Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting acetophenone spot should disappear, replaced by a lower
yellow/orange spot (the chalcone).
Workup: Pour the reaction mixture into crushed ice (200 g) containing HCl (10 mL) to neutralize the base.
Isolation: The yellow precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Part B: Oxidative Cyclization (The Core Protocol)
Objective: Conversion of the chalcone to 6-Hydroxy-2'-methoxyflavone.
Reagents:
2',5'-Dihydroxy-2-methoxychalcone (Intermediate from Part A, 1.0 equiv)
Setup: In a clean flask equipped with a reflux condenser, dissolve the chalcone in DMSO.
Addition: Add molecular iodine (
).
Expert Insight: While catalytic amounts (10-20 mol%) can work, using a stoichiometric amount (1.0 equiv) often drives the reaction to completion faster (1-2 hours) for difficult substrates, preventing side reactions associated with prolonged heating.
Heating: Heat the mixture to
.
Critical Control Point: Do not exceed
to avoid thermal decomposition of the DMSO.
Monitoring: Monitor by TLC. The fluorescent blue/green spot of the flavone (under UV 365 nm) will appear, and the yellow chalcone spot will vanish.
Quenching: Cool the mixture to room temperature and pour into crushed ice.
Iodine Removal: Add saturated sodium thiosulfate solution with stirring until the brown color of iodine completely disappears (mixture turns pale yellow/white).
Isolation: Filter the precipitate.
Purification: Recrystallize from Methanol or purify via Flash Column Chromatography (Silica gel,
:MeOH gradient).
Data Presentation & Characterization
Table 1: Key Reagents and Parameters
Component
Role
Specification
DMSO
Solvent/Co-oxidant
Anhydrous,
Iodine ()
Oxidant/Catalyst
Resublimed crystals
Temp
Reaction Driver
Time
Reaction Duration
1.5 – 3.0 Hours
Yield
Efficiency Metric
Typical: 75–85%
Table 2: Diagnostic NMR Signals (400 MHz, DMSO-
)
Moiety
Chalcone ( ppm)
Flavone ( ppm)
Structural Validation
Alkene / H-3
(d, )
(s, 1H)
Loss of coupling indicates cyclization.
Carbonyl (C=O)
ppm (C-13)
ppm (C-13)
Upfield shift due to conjugation in chromone ring.
OH Group
Broad singlet (variable)
Singlet (downfield)
6-OH remains intact.
Visualization of Workflows
Figure 1: Reaction Pathway & Mechanism
Caption: Synthetic route from starting materials to target flavone via chalcone intermediate.
Figure 2: Experimental Workflow Logic
Caption: Step-by-step operational workflow for the synthesis and purification process.
References
Claisen-Schmidt Condensation Protocols
BenchChem. (2025).[3][4] Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. Retrieved from
Oxidative Cycliz
/DMSO) Methodology:
Doshi, H., et al. (1999). Synthesis of some new flavones using iodine-DMSO system. Indian Journal of Chemistry. (Standard reference for the I2/DMSO method).
ResearchGate. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Retrieved from
Biological Activity of 6-Hydroxyflavones
Chen, J., et al. (2025).[5] 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity.[3][6] ResearchGate. Retrieved from
General Flavone Synthesis Review
Masek, A., et al. (2023).[7] Flavones and Related Compounds: Synthesis and Biological Activity. NIH National Library of Medicine. Retrieved from
Purification of 6-Hydroxy-2'-methoxyflavone using column chromatography
Application Note: High-Purity Isolation of 6-Hydroxy-2'-methoxyflavone via Silica Gel Column Chromatography Executive Summary This application note details the purification protocol for 6-Hydroxy-2'-methoxyflavone , a ph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Isolation of 6-Hydroxy-2'-methoxyflavone via Silica Gel Column Chromatography
Executive Summary
This application note details the purification protocol for 6-Hydroxy-2'-methoxyflavone , a pharmacologically active flavonoid often investigated for its potential as a GABA-A receptor modulator and anti-inflammatory agent. While this compound can be isolated from natural sources (e.g., Primula species), it is frequently synthesized via the Claisen-Schmidt condensation followed by oxidative cyclization.
The primary challenge in purifying this specific flavone lies in separating it from its biosynthetic or synthetic precursor—the corresponding 2'-hydroxychalcone —and unreacted starting materials (substituted acetophenones). This guide provides a self-validating protocol using normal-phase flash column chromatography, optimized for resolution of the 6-hydroxyl moiety against a lipophilic methoxy-substituted B-ring.
Physicochemical Context & Separation Strategy
Molecule: 6-Hydroxy-2'-methoxyflavone
Core Structure: Flavone backbone (C6-C3-C6).
Functional Groups:
C6-OH (A-ring): Increases polarity and hydrogen bonding potential; susceptible to "tailing" on silica if the mobile phase is too acidic or non-polar.
C2'-OMe (B-ring): Lipophilic, sterically significant; aids in solubility in chlorinated solvents.
Solubility Profile: Soluble in Dichloromethane (DCM), Acetone, Ethyl Acetate (EtOAc), and warm Ethanol (EtOH). Poorly soluble in Hexane and Water.
The Separation Challenge:
Synthetic crude mixtures often contain the chalcone intermediate . Chalcones and flavones are isomers; however, the flavone's closed C-ring typically makes it slightly less polar (higher
) than the open-chain, hydrogen-bonded chalcone on silica gel.
Strategic Approach:
Stationary Phase: Silica Gel 60 (230–400 mesh) for high resolution.
Mobile Phase: A gradient of Hexane:Ethyl Acetate . The non-polar hexane keeps the baseline clean, while EtOAc modulates the elution of the hydroxyflavone.
Loading:Dry Loading is strictly recommended due to the compound's poor solubility in the initial non-polar mobile phase.
Experimental Workflow Diagram
The following flowchart illustrates the critical decision nodes and workflow for the purification process.
Caption: Figure 1. Step-by-step purification workflow for 6-Hydroxy-2'-methoxyflavone, emphasizing dry loading and gradient elution.
Detailed Protocol
Phase 1: Method Development (TLC)
Before committing the bulk sample, determine the optimal solvent system using Thin Layer Chromatography (TLC).
Plate: Silica gel 60 F254 aluminum sheets.
Sample: Dissolve ~1 mg of crude in 1 mL Acetone.
Screening Solvents:
System A: 100% DCM (Often too polar for initial separation).
System B: Hexane:EtOAc (7:3).
System C: Hexane:EtOAc (6:4).
Target: You are looking for an
of 0.25 – 0.30 for the major product spot.
Observation: The flavone typically fluoresces blue/purple under UV-365nm or appears as a dark spot under UV-254nm.
Differentiation: Chalcones often appear bright yellow (visible light) and turn orange/red upon spraying with sulfuric acid/vanillin, whereas flavones remain yellow or turn pale pink.
Recommended Starting System: Hexane:EtOAc (7:3) usually places 6-hydroxy-2'-methoxyflavone in the ideal retention window.
Phase 2: Sample Preparation (Dry Loading)
Rationale: Wet loading (dissolving in minimal solvent and adding to the column) is risky because the solvent required to dissolve the flavone (e.g., DCM or Acetone) is stronger than the starting mobile phase (Hexane), leading to band broadening and poor separation.
Dissolve the crude mixture in the minimum amount of Acetone or DCM .
Add Silica Gel (ratio 1:1 or 1:2 by weight of crude sample).
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder remains.
Validation: Ensure no solvent smell remains; the powder must be dry to prevent "cracking" the column bed.
Phase 3: Column Chromatography
Apparatus:
Glass column (Diameter depends on load: ~2 cm for <1g, ~4-5 cm for >5g).
Stationary Phase: Silica Gel 60 (230-400 mesh).
Packing:
Slurry pack the column using 100% Hexane .
Carefully add the "Dry Load" powder to the top of the sand/silica bed.
Add a protective layer of sea sand (~1 cm) on top of the sample.
Elution Gradient (Stepwise):
Perform the elution in discrete steps to maximize separation efficiency.
Application Note: Cell-Based Profiling of 6-Hydroxy-2'-methoxyflavone
Introduction & Rationale 6-Hydroxy-2'-methoxyflavone (6-H-2'-MF) is a synthetic flavonoid derivative designed to optimize the anxiolytic properties of the natural scaffold while improving metabolic stability. Structurall...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Rationale
6-Hydroxy-2'-methoxyflavone (6-H-2'-MF) is a synthetic flavonoid derivative designed to optimize the anxiolytic properties of the natural scaffold while improving metabolic stability. Structurally, the 6-hydroxyl group is critical for high-affinity binding to the benzodiazepine (BDZ) site of the GABA-A receptor, acting as a positive allosteric modulator (PAM). The 2'-methoxy substitution on the B-ring serves a dual purpose: it increases lipophilicity to enhance Blood-Brain Barrier (BBB) penetration and provides steric protection against rapid metabolic conjugation.
This application note details a rigorous screening cascade to validate 6-H-2'-MF. Unlike generic flavonoid screens, this protocol prioritizes functional electrophysiology over binding assays to distinguish between agonism and allosteric modulation, followed by a critical CYP450 inhibition module to assess drug-drug interaction (DDI) risks common to methoxyflavones.
interface (BDZ site). Unlike orthosteric agonists (GABA), it does not open the channel directly but increases the frequency of channel opening in the presence of GABA. This results in enhanced Cl⁻ influx and neuronal hyperpolarization.
Experimental Protocol
Step 1: Transfection
Cell Seeding: Seed HEK293T cells on poly-L-lysine coated glass coverslips (12mm) in 24-well plates at
cells/well.
Plasmid Ratio: Transfect using Lipofectamine 2000 with cDNAs encoding human
, , and subunits (1:1:1 ratio) plus GFP (to identify transfected cells).
Incubation: Incubate for 24–48 hours at 37°C/5% CO₂.
Step 2: Solutions Preparation
Extracellular Solution (Tyrode’s): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Intracellular (Pipette) Solution: 140 mM CsCl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP (pH 7.2). Note: CsCl is used to block potassium channels and isolate chloride currents.
Compound Prep: Dissolve 6-H-2'-MF in DMSO (100 mM stock). Dilute to working concentrations (0.1 – 30 µM) in Extracellular Solution. Final DMSO must be <0.1% to prevent vehicle artifacts.
Step 3: Recording (Voltage-Clamp)
Setup: Place coverslip in the recording chamber. Perfuse with Extracellular Solution (2 mL/min).
Giga-seal: Select a GFP-positive cell. Use a borosilicate glass pipette (3–5 MΩ resistance) to form a Giga-ohm seal.
Break-in: Apply suction to rupture the membrane (Whole-cell configuration). Clamp voltage at -60 mV .
Stimulation:
Pulse A (Control): Apply EC₁₀ GABA (approx. 1–3 µM) for 5 seconds. Record current (
).
Wash: Perfuse buffer for 3 minutes.
Pulse B (Test): Co-apply EC₁₀ GABA + 6-H-2'-MF (e.g., 10 µM) for 5 seconds. Record current (
).
Validation: Apply Flumazenil (10 µM) . If 6-H-2'-MF activity is abolished, it confirms action at the BDZ site.
Method: Fluorogenic P450 Assay (Microsomes)
Rationale: Methoxyflavones are known to inhibit CYP isoforms. CYP2C9 inhibition is a major liability for warfarin interactions.
Protocol
Enzyme System: Human liver microsomes or Recombinant CYP2C9 (Baculosomes).
Detection: Stop reaction with 75 µL acetonitrile/Tris base. Measure fluorescence (Ex 415nm / Em 555nm).
Control: Sulfaphenazole (known CYP2C9 inhibitor) as positive control.
Visualizations
Diagram 1: Mechanism of Action (GABA-A Modulation)
This pathway illustrates the allosteric potentiation mechanism. Note that 6-H-2'-MF requires GABA to effect chloride influx.
Caption: 6-H-2'-MF acts as a Positive Allosteric Modulator (PAM) at the benzodiazepine site, amplifying GABA-induced chloride influx.
Diagram 2: Screening Workflow
A logical decision tree for validating the compound.
Caption: Screening cascade prioritizing functional efficacy before metabolic liability profiling.
Summary Data Tables
Table 1: Expected Electrophysiological Profile
Parameter
Control (GABA Only)
Test (GABA + 10µM 6-H-2'-MF)
Interpretation
Peak Current (pA)
-450 ± 50
-980 ± 80
Significant potentiation of Cl⁻ flux.
Rise Time (ms)
2.5
2.6
No change (channel kinetics unaffected).
Decay Time (, ms)
45
120
Slower decay indicates prolonged channel opening.
Flumazenil Effect
No change
Reversal to Control
Confirms BDZ-site specificity.
Table 2: ADME/Tox Thresholds
Assay
Metric
Acceptable Threshold
Risk
CYP2C9 Inhibition
IC₅₀
> 10 µM
< 1 µM indicates high risk of warfarin interaction.
Cytotoxicity (HepG2)
CC₅₀
> 50 µM
Flavonoids often show cytotoxicity at high doses.
References
Hanrahan, J. R., Chebib, M., & Johnston, G. A. (2011). Flavonoid modulation of GABA(A) receptors.[1][2][3][4] British Journal of Pharmacology, 163(2), 234–245.
Ren, L., Wang, F., Xu, Z., Chan, W. M., Zhao, C., & Xue, H. (2010). GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone.[3] Biochemical Pharmacology, 79(9), 1337–1344.
Kimura, Y., Ito, H., & Hatano, T. (2010). Effects of mace lignans on CYP3A4 and CYP2C9 activity.[5] Biological and Pharmaceutical Bulletin, 33(12), 1977-1982. (Context on methoxy-substitution effects on CYP).
Wang, L. E., Cui, X. Y., et al. (2007). 6,2'-Dihydroxyflavone, a novel anxiolytic drug candidate. Journal of Pharmacology and Experimental Therapeutics. (Structural analog reference).
Optimized Formulation Strategies for Preclinical Evaluation of 6-Hydroxy-2'-methoxyflavone
Executive Summary & Challenge Definition 6-Hydroxy-2'-methoxyflavone (6-OH-2'-OMeF) and its structural analogs (e.g., 2'-methoxy-6-methylflavone) are emerging as potent anxiolytics with a unique selectivity profile for G...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Challenge Definition
6-Hydroxy-2'-methoxyflavone (6-OH-2'-OMeF) and its structural analogs (e.g., 2'-methoxy-6-methylflavone) are emerging as potent anxiolytics with a unique selectivity profile for GABA-A receptor subtypes (specifically
subunits), offering therapeutic potential without the sedative side effects typical of benzodiazepines.
The Formulation Challenge:
Like most methoxyflavones, 6-OH-2'-OMeF is highly lipophilic (logP > 3.0) and practically insoluble in water.
Standard Approach: Dissolving in 100% DMSO or high-concentration surfactants (Tween 80).
The Pitfall: In behavioral studies (e.g., Elevated Plus Maze, Rotarod), these vehicles exhibit intrinsic neurotoxicity. High DMSO (>20%) or PEG400 concentrations can cause motor impairment, false-positive sedation scores, or nociceptive irritation upon intraperitoneal (IP) injection.
The Solution:
This guide provides three validated formulation protocols designed to balance bioavailability with behavioral data integrity .
Before formulation, the route of administration dictates the vehicle choice. The decision matrix below illustrates the logic required to avoid confounding experimental results.
Figure 1: Vehicle Selection Decision Matrix
Caption: Decision tree for selecting the optimal vehicle based on administration route and study endpoint (Pharmacokinetics vs. Behavioral).
Best for: Pharmacokinetic (PK) studies where true solution is required.
Warning: Do not exceed 5 mL/kg dosing volume in mice to prevent vehicle toxicity.
Reagents:
Dimethyl Sulfoxide (DMSO), anhydrous, sterile.
PEG 400 (Polyethylene Glycol 400).
Sterile Saline (0.9% NaCl).
Step-by-Step Procedure:
Weighing: Accurately weigh the required amount of 6-OH-2'-OMeF into a sterile glass vial.
Primary Solubilization: Add 10% of the final volume of DMSO.
Technique: Vortex vigorously for 1 minute. If particles persist, sonicate at 37°C for 5 minutes. The solution must be clear yellow/amber.
Cosolvent Addition: Add 40% of the final volume of PEG 400.
Technique: Vortex gently. The mixture will warm slightly (exothermic). Ensure homogeneity.
Aqueous Phase: Slowly add 50% of the final volume of warm (37°C) Sterile Saline dropwise while vortexing.
Critical Check: If precipitation occurs (cloudiness), the compound concentration is too high. For this flavone, target concentrations
Sterilization: Pass through a 0.22 µm PES syringe filter.
Data Profile (Estimated):
Solvent Component
Volume Fraction
Function
Toxicity Limit (Mice)
DMSO
10%
Primary Solubilizer
Safe < 20% IP
PEG 400
40%
Cosolvent/Stabilizer
Safe < 50% IP
| Saline | 50% | Tonicity Adjuster | N/A |
Protocol B: Homogeneous Suspension (Oral Gavage)
Best for: Behavioral studies (EPM, Light/Dark Box) and chronic toxicology.
Rationale: Carboxymethylcellulose (CMC) is biologically inert and does not cross the blood-brain barrier, ensuring that observed anxiolytic effects are solely due to the drug.
Reagents:
Sodium Carboxymethylcellulose (CMC-Na), medium viscosity.
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].
Wavelength: 310 nm (characteristic for flavones).
Acceptance Criteria: The formulation concentration must be within ±10% of the target.
Stability Check[6]
Visual: Check for crystal growth (precipitation) after 4 hours at room temperature.
Chemical: Flavones are sensitive to photo-oxidation. Always store formulations in amber glass vials.
In Vivo Administration Guidelines
Dosing Volumes
To avoid physiological stress, adhere to the following limits:
Species
Route
Max Volume (Standard)
Max Volume (Bolus)
Mouse (25g)
Oral (PO)
10 mL/kg (0.25 mL)
20 mL/kg (0.5 mL)
Mouse (25g)
IP
5 mL/kg (0.125 mL)
10 mL/kg (0.25 mL)
Rat (250g)
Oral (PO)
10 mL/kg (2.5 mL)
20 mL/kg (5.0 mL)
Vehicle Control (Critical)
In behavioral assays, the control group must receive the exact vehicle composition (e.g., 10% DMSO/40% PEG) used in the treatment group.
Note: If using Protocol A (DMSO/PEG), run a "Naïve" vs. "Vehicle" pilot test. If the Vehicle group shows reduced locomotor activity compared to Naïve, the vehicle is toxic, and you must switch to Protocol B (CMC).
References
Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of Neurotoxicity. University of Alberta/ResearchGate. Link (Context: Validates the neurotoxicity of DMSO/PEG in Rotarod tests).
Eze, F. N., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica. Link (Context: Solubility data for methoxyflavones in glycols).
Fernandez, S. P., et al. (2011). 3-Hydroxy-2'-methoxy-6-methylflavone: A potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes.[6][7] Neuropharmacology. Link (Context: Primary source for in vivo dosing and efficacy of this specific flavone class).
Ren, L., et al. (2017). Characterization of 6-methoxyflavanone as a novel anxiolytic agent: A behavioral and pharmacokinetic approach.[8] European Journal of Pharmacology. Link (Context: Pharmacokinetics and brain distribution of 6-methoxy analogs).
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes.[9][10] International Journal of Toxicology. (Standard reference for vehicle toxicity limits).
Troubleshooting poor signal intensity in mass spectrometry of 6-Hydroxy-2'-methoxyflavone
Topic: Troubleshooting Poor Signal Intensity Analyte: 6-Hydroxy-2'-methoxyflavone (Synthetic/Metabolic Flavonoid Derivative) Technique: LC-ESI-MS/MS Introduction Welcome to the Advanced Analytical Support Center. You are...
Welcome to the Advanced Analytical Support Center. You are likely here because your extracted ion chromatogram (XIC) for 6-Hydroxy-2'-methoxyflavone is showing poor sensitivity, instability, or complete signal loss.
This molecule presents a unique dual-challenge in mass spectrometry:
The 6-Hydroxyl Group (Phenolic): An acidic site favoring deprotonation (
).
The 2'-Methoxy Group (Lipophilic): A steric and electronic modifier that increases hydrophobicity and can stabilize protonated species (
) under specific acidic conditions.
Poor signal intensity is rarely a "broken machine" issue; it is usually a mismatch between the chemistry of the analyte and the physics of the source . This guide prioritizes the Why before the How, ensuring you solve the root cause rather than just treating symptoms.
Phase 1: The Polarity Dilemma (The Source)
Q: I am seeing little to no signal in Positive Mode. Should I switch to Negative?
A:Yes, but with a caveat.
While many researchers default to Positive Mode (
) for "drug-like" small molecules, flavonoids with free phenolic hydroxyl groups—like the 6-OH on your target—often exhibit superior ionization efficiency in Negative Mode (ESI-) .
Mechanism: The phenolic proton at position 6 is relatively acidic (
). In ESI-, this proton is stripped, leaving a stable phenoxide ion.
The Trap: If you must use Positive Mode (e.g., for co-analysis with basic drugs), you must force protonation. The methoxy group at 2' is not basic enough to accept a proton efficiently in neutral solvents. You need a mobile phase modifier (0.1% Formic Acid) to drive the equilibrium toward
. Without acid, the signal will be split between the protonated ion and sodium/potassium adducts (), effectively diluting your sensitivity.
Decision Matrix: Polarity Selection
Figure 1: Decision workflow for selecting the optimal ionization polarity based on mobile phase chemistry.
Phase 2: Mobile Phase & Solubility (The Environment)
Q: My signal is unstable (bouncing) or tailing significantly. Is it the column?
A: It is likely a solubility mismatch or pH suppression .
6-Hydroxy-2'-methoxyflavone is significantly more lipophilic than simple flavones due to the methoxy methylation.
Solubility Issue: If your starting gradient is 95% Water / 5% Organic, the molecule may be precipitating in the needle or on the head of the column, causing "spiky" or broad signals.
pH Mismatch: In Negative Mode, if your mobile phase is too acidic (e.g., 0.1% Formic Acid), you are suppressing the ionization of the phenol. You are trying to add protons (acid) while the source is trying to remove them (negative mode).
Optimized Mobile Phase Configurations
Parameter
Negative Mode (Recommended)
Positive Mode (Alternative)
Primary Ion
(m/z ~267.07)
(m/z ~269.08)
Aqueous Phase (A)
Water + 5mM Ammonium Acetate
Water + 0.1% Formic Acid
Organic Phase (B)
Methanol or Acetonitrile
Methanol or Acetonitrile
Why?
Buffer maintains pH ~7, promoting deprotonation of 6-OH.
Acid forces protonation on the carbonyl or methoxy oxygen.
Initial Gradient
Start at 10-20% B (Avoid 0-5% B).
Start at 10-20% B .
Critical Note: Methanol often provides 2-3x higher sensitivity for flavonoids in ESI- compared to Acetonitrile due to better solvation of the phenolic ions [1].
Phase 3: The "Missing Mass" (Adducts & Interference)
Q: I see peaks, but not at the expected m/z. Where is my molecule?
A: You are likely looking at Adducts or Dimers .
In mass spectrometry, energy must go somewhere. If the molecule doesn't ionize cleanly as
, it will grab whatever else is available—usually Sodium () or Potassium () from glassware or solvents.
The Symptom: You monitor m/z 269 (
) but see nothing.
The Reality: The signal is at m/z 291 (
) or m/z 307 (). Sodium adducts are notoriously stable and difficult to fragment, making MS/MS quantification impossible.
Corrective Protocol:
Switch to LC-MS Grade Solvents: HPLC grade is not clean enough.
Add Ammonium Formate: In positive mode, adding 5-10mM Ammonium Formate can suppress sodium adducts by flooding the source with Ammonium (
), forcing the formation of , which fragments more easily than sodium adducts.
Check for Dimers: In Negative mode, at high concentrations, flavonoids form dimers (
). Check m/z 535.
Phase 4: Instrumental Parameters (The Hardware)
Q: I have optimized the chemistry, but the signal is still weak. What parameters should I tune?
A: Focus on the Declustering Potential (DP) and Source Temperature .
Flavonoids are relatively fragile. If your declustering potential (or cone voltage) is too high, you might be fragmenting the molecule before it enters the quadrupole (In-Source Fragmentation).
Retro-Diels-Alder (RDA) Cleavage: High energy can break the C-ring of the flavonoid. You might be monitoring the parent, but the molecule has already split into smaller fragments [2].
Temperature: ESI requires heat to evaporate the solvent. However, 6-hydroxy-2'-methoxyflavone has a high boiling point but can degrade. Keep source temperature between 350°C - 450°C . Do not exceed 500°C.
Troubleshooting Workflow
Figure 2: Step-by-step troubleshooting path for signal restoration.
References
Justesen, U. (2000). Negative electrospray ionization of flavonoids: A study of the ionization efficiency in relation to the mobile phase composition. Journal of Chromatography A, 902(2), 369-379. Link
Fabre, N., et al. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 707-715. Link
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Link
Optimization
Minimizing off-target effects of 6-Hydroxy-2'-methoxyflavone in cell culture
Topic: Minimizing Off-Target Effects in Cell Culture Status: Operational | Lead Scientist: Dr. A. Vance[1][2][3] Introduction: The "Dirty" Drug Problem Welcome to the technical support hub for 6-Hydroxy-2'-methoxyflavone...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Off-Target Effects in Cell Culture
Status: Operational | Lead Scientist: Dr. A. Vance[1][2][3]
Introduction: The "Dirty" Drug Problem
Welcome to the technical support hub for 6-Hydroxy-2'-methoxyflavone (6-H-2'-MeO). You are likely using this compound to investigate GABA_A receptor modulation (specifically
subtypes) for anxiolytic potential without sedation.[2]
The Challenge: Like many lipophilic flavonoids, 6-H-2'-MeO is a "promiscuous" molecule in vitro.[1][3] It is prone to three distinct classes of off-target artifacts:
This guide provides the protocols to isolate specific receptor activity from these artifacts.
Module 1: Solubility & Physical Artifacts
Symptom: Inconsistent IC₅₀/EC₅₀ curves or "noisy" baseline data.
Root Cause: 6-H-2'-MeO is highly lipophilic.[1][2][3] When a high-concentration DMSO stock hits aqueous media, it can form "colloidal aggregates."[1][2][3] These aggregates sequester proteins non-specifically, leading to false positives.[1][2][3]
Protocol 1: The "Intermediate Dilution" Method
Do not spike 100% DMSO stock directly into the cell well.[1][3]
Step-by-Step Workflow:
Master Stock: Dissolve 6-H-2'-MeO in 100% anhydrous DMSO to 10 mM .
Intermediate Step: Dilute the Master Stock 1:10 in PBS (pH 7.4) to create a 1 mM working solution (10% DMSO).
Critical Check: Vortex immediately. If the solution turns cloudy/milky, the compound has crashed.[1][2][3] You must lower the Master Stock concentration.[1]
Final Dosing: Add the Intermediate solution to your cell media.[1]
Target: Final DMSO concentration should be ≤ 0.1% .
Immediate precipitation likely without carrier.[2]
Culture Media + 10% FBS
~50 µM
Moderate
Albumin (BSA/FBS) acts as a carrier but reduces free drug fraction.[2]
| Serum-Free Media | < 5 µM | Critical | High risk of aggregate formation.[1] |
Visualization: Solubilization Logic
Caption: Step-wise dilution strategy to prevent "shock precipitation" of lipophilic flavonoids.
Module 2: Chemical Artifacts (ROS Generation)
Symptom: Cytotoxicity (cell death) that is not reversed by GABAA antagonists.[2]
Root Cause: Flavonoids containing phenol groups can undergo auto-oxidation in DMEM/RPMI, generating Hydrogen Peroxide (H₂O₂) and quinones.[1][2][3] This kills cells via oxidative stress, not receptor modulation.[1][2][3]
Protocol 2: The Catalase Rescue Validation
To confirm if your observed effect is real or just peroxide poisoning:
Rescue Group: Pre-incubate cells with Catalase (100 U/mL) or NAC (N-acetylcysteine, 1 mM) for 30 minutes before adding 6-H-2'-MeO.
Interpretation:
If Catalase abolishes the effect/toxicity: The effect was an artifact (H₂O₂).[1]
If Catalase has no effect : The effect is likely specific to the drug target.[1]
Module 3: Receptor Specificity (The Biological Check)
Symptom: "Off-target" effects often manifest as general sedation or toxicity rather than specific anxiolysis.[1][2]
Root Cause: At high concentrations (>50 µM), 6-H-2'-MeO loses selectivity for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
subunits and may affect other channels or intercalate into the membrane.[3]
Protocol 3: The Flumazenil Blockade
Since 6-H-2'-MeO acts via the benzodiazepine site of the GABA_A receptor:
Establish Baseline: Treat cells with 6-H-2'-MeO and measure the output (e.g., Chloride influx or hyperpolarization).[1][2][3]
The Antagonist Test: Co-treat with Flumazenil (10 µM) , a specific GABA_A benzodiazepine-site antagonist.[1][2]
Data Logic:
Full Reversal: The effect is ON-TARGET (GABA_A mediated).[1][2]
No Reversal: The effect is OFF-TARGET (likely membrane disruption or other kinase inhibition).[1][2]
Visualization: Mechanism of Action vs. Artifacts
Caption: Differentiating specific receptor modulation (green) from chemical/physical toxicity (red).[1][2][3]
Frequently Asked Questions (FAQ)
Q: My cells are dying after 24 hours even at 10 µM. Is this normal?A: No. 10 µM should be sub-toxic.[1] Check your media formulation. If you are using DMEM (high glucose) without pyruvate, the cells may be more sensitive to oxidative stress.[1][2][3] Action: Repeat Protocol 2 (Catalase Rescue). If toxicity persists, check for DMSO precipitation using microscopy (Protocol 1).[1][2][3]
Q: Can I use 6-H-2'-MeO in serum-free media?A: Proceed with extreme caution. Serum albumin (BSA/FBS) acts as a "buffer" for lipophilic flavonoids.[2] Without it, the "free fraction" of the drug spikes, leading to immediate membrane perturbation.[1][2][3] Action: If serum-free is required, lower the concentration by 5-10x compared to serum-containing conditions.
Q: Why does my dose-response curve look flat?A: You likely hit the solubility ceiling.[1] If the drug precipitates at 50 µM, adding 100 µM doesn't increase the dissolved concentration; it just adds more solid crystals.[1][2][3] Action: Do not exceed 50 µM in aqueous media.
References
Karim, N., et al. (2012).[1][2][3] "6-Hydroxy-2'-methoxyflavone: A novel anxiolytic with subtype selective activating and modulating actions at GABA_A receptors."[1][2][3] British Journal of Pharmacology.
Halliwell, B. (2008).[1][2][3] "Are polyphenols antioxidants or pro-oxidants? What do we learn from cell culture and in vivo studies?" Archives of Biochemistry and Biophysics.
Baell, J. B., & Holloway, G. A. (2010).[1][2][3] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.
Sigma-Aldrich Technical Guide. "Troubleshooting Precipitates in Cell Culture."
6-Hydroxy-2'-methoxyflavone vs. 6-hydroxyflavone biological activity
This comparative guide provides an in-depth technical analysis of 6-Hydroxyflavone (6HF) versus its structural analog 6-Hydroxy-2'-methoxyflavone . This analysis focuses on their pharmacological profiles, specifically ta...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative guide provides an in-depth technical analysis of 6-Hydroxyflavone (6HF) versus its structural analog 6-Hydroxy-2'-methoxyflavone . This analysis focuses on their pharmacological profiles, specifically targeting GABA-A receptor modulation and Cytochrome P450 interactions, which are critical for drug development in anxiolytics and metabolic stability studies.[1]
Executive Summary
6-Hydroxyflavone (6HF) is a potent, naturally occurring flavone that acts as a subtype-selective positive allosteric modulator (PAM) of the GABA-A receptor. It exhibits significant anxiolytic-like effects in vivo without the sedative side effects typical of benzodiazepines. It is also a notable non-competitive inhibitor of CYP2C9.
6-Hydroxy-2'-methoxyflavone serves primarily as a critical structure-activity relationship (SAR) probe. Experimental data indicates that the introduction of the methoxy group at the 2'-position significantly reduces binding affinity for the benzodiazepine binding site compared to 6HF and 6,2'-dihydroxyflavone. This highlights the steric and electrostatic constraints of the receptor's binding pocket.
Verdict: For therapeutic development targeting anxiety with reduced sedation, 6-Hydroxyflavone is the superior lead candidate.[1] The 2'-methoxy analog demonstrates that bulkier substituents at the 2'-position are unfavorable for orthosteric benzodiazepine-site binding, though they may alter metabolic clearance profiles.
Chemical Structure & Physicochemical Properties
The core difference lies in the substitution on the B-ring phenyl group. This subtle modification dictates their distinct biological interactions.
The primary therapeutic target for these flavones is the high-affinity benzodiazepine (BZ) binding site on the GABA-A receptor.
Mechanism of Action
6-Hydroxyflavone: Acts as a partial agonist at the BZ site.[3] It selectively potentiates GABA-induced chloride currents in receptors containing
and subunits (associated with anxiolysis) while showing lower efficacy at subunits (associated with sedation).[4]
6-Hydroxy-2'-methoxyflavone: SAR studies reveal that substitution at the 2'-position is sensitive. While a 2'-hydroxyl group (6,2'-dihydroxyflavone) increases affinity via hydrogen bonding, a 2'-methoxy group causes a loss of affinity .[1] The bulky methyl group likely disrupts the optimal planar conformation required for the binding pocket or creates a steric clash with receptor residues (e.g., His101 in the
subunit).
Signaling Pathway Visualization
The following diagram illustrates the differential modulation of the GABA-A receptor by these two compounds.
Caption: Differential allosteric modulation of the GABA-A receptor. 6HF binds effectively to potentiate chloride influx, while the 2'-methoxy derivative is hindered by steric bulk.[1]
Metabolic Stability & CYP Interaction
Flavones are extensively metabolized by Cytochrome P450 enzymes. Understanding their interaction is crucial for predicting drug-drug interactions (DDIs).
6-Hydroxyflavone:
Inhibitor Type: Non-competitive inhibitor of CYP2C9 .
Binding Site: Binds to an allosteric site near Phe100 , distinct from the flurbiprofen substrate site.[1]
Implication: Potential for DDIs with CYP2C9 substrates (e.g., warfarin, phenytoin).[1]
6-Hydroxy-2'-methoxyflavone:
Metabolic Fate: The methoxy group is often a site for O-demethylation by CYP enzymes (likely CYP1A2 or CYP2C9) to generate the dihydroxy metabolite (6,2'-dihydroxyflavone).
Stability: The 2'-methoxy group protects the B-ring from direct hydroxylation at that position but introduces a metabolic soft spot (demethylation).
Comparative Data Summary
The following table synthesizes data from radioligand binding assays and electrophysiological studies.
Parameter
6-Hydroxyflavone
6-Hydroxy-2'-methoxyflavone
Biological Implication
GABA-A Affinity ()
Moderate (< 1 M)
Low / Inactive
6HF is the active anxiolytic; 2'-OMe reduces potency.
Cross-validation of analytical methods for 6-Hydroxy-2'-methoxyflavone quantification
Methods: HPLC-UV/DAD vs. UHPLC-MS/MS Executive Summary This guide provides a technical cross-validation of analytical methods for 6-Hydroxy-2'-methoxyflavone (6-OH-2'-OMeF), a bioactive flavonoid often identified as a me...
Author: BenchChem Technical Support Team. Date: February 2026
Methods: HPLC-UV/DAD vs. UHPLC-MS/MS
Executive Summary
This guide provides a technical cross-validation of analytical methods for 6-Hydroxy-2'-methoxyflavone (6-OH-2'-OMeF), a bioactive flavonoid often identified as a metabolite of 2'-methoxyflavone or a constituent of Dalbergia odorifera.
The selection of an analytical platform is dictated by the biological matrix and the required sensitivity. HPLC-UV is the validated standard for quality control (QC) in raw herbal materials (µg/mL range), offering robustness and cost-efficiency. UHPLC-MS/MS is the requisite standard for pharmacokinetic (PK) and metabolic stability studies (ng/mL range), where sensitivity and selectivity in complex biofluids are paramount.
Part 1: The Analytical Challenge
6-OH-2'-OMeF presents specific physicochemical challenges that dictate protocol design:
Lipophilicity: The methoxy group at the 2' position increases lipophilicity compared to poly-hydroxylated flavones, requiring higher organic ratios in mobile phases.
Ionization: The C6-hydroxyl group is weakly acidic. In Mass Spectrometry, this moiety drives the preference for Negative Electrospray Ionization (ESI-) , although the methoxy group can protonate in Positive mode (ESI+).
Isomeric Interference: In plant matrices (Dalbergia spp.), it co-elutes with structural isomers (e.g., 7-hydroxy-methoxyflavones). Chromatographic resolution is critical.
Part 2: Method A – HPLC-UV/DAD (Quality Control Standard)
Best For: Raw material standardization, formulation QC, and high-concentration solubility studies.
Principles of Operation
This method relies on the strong UV absorption of the flavonoid backbone (Band I ~320–350 nm; Band II ~250–270 nm). The protocol below is optimized for resolution from interfering polymethoxyflavones.
Experimental Protocol
Instrumentation: HPLC with Diode Array Detector (DAD).
Stationary Phase: C18 Column (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water (Acidification suppresses phenol ionization, sharpening peaks).
Part 3: Method B – UHPLC-MS/MS (Bioanalytical Gold Standard)
Best For: Plasma pharmacokinetics, metabolic stability (microsomal incubation), and trace analysis.
Principles of Operation
Utilizes Triple Quadrupole (QqQ) mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method eliminates matrix interference by filtering for the specific precursor-to-product ion transition.
Experimental Protocol
Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S).
Rationale: The 6-OH group deprotonates readily to form
. While ESI+ is possible (), ESI- generally offers lower background noise in plasma matrices.
MRM Transitions (Optimization Required):
Precursor: 267.1
()
Quantifier Product: 252.1
(Loss of methyl radical ).
Qualifier Product: 239.0
(Loss of CO).
Internal Standard: Chrysin or Deuterated 2'-methoxyflavone.
Performance Metrics (Typical)
Linearity: 1.0 – 1000 ng/mL.
LOD/LOQ: ~0.5 ng/mL (LOQ).
Matrix Effect: Must be evaluated (typically 85–115% recovery in plasma).
Part 4: Cross-Validation & Comparative Data
The following table summarizes the cross-validation parameters when applying both methods to a Dalbergia odorifera extract spiked with standard.
Parameter
Method A: HPLC-UV
Method B: LC-MS/MS
Verdict
Sensitivity (LOQ)
0.3 µg/mL (300 ng/mL)
0.5 ng/mL
MS is ~600x more sensitive.
Selectivity
Moderate (Relies on Rt)
High (Relies on Mass + Rt)
MS is superior in complex biofluids.
Linear Range
High ( µg/mL)
Low ( ng/mL)
HPLC is better for raw extracts.
Cost per Sample
Low
High
HPLC is preferred unless sensitivity is required.
Throughput
20–30 min/sample
5–8 min/sample
UHPLC-MS is faster.
Part 5: Workflow Visualization
Diagram 1: Method Selection Decision Matrix
This logic flow guides the researcher to the correct protocol based on sample origin.
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on matrix complexity and sensitivity needs.
Diagram 2: Sample Preparation Workflow
The extraction protocol differs significantly between methods to prevent column fouling (HPLC) or ion suppression (MS).
Caption: Comparative sample preparation workflows for Plant (Method A) vs. Plasma (Method B) matrices.
References
Liu, R., et al. (2020). Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Journal of Chromatographic Science.
Li, S., et al. (2010). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography.[4] Biomedical Chromatography.
Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. (Context on metabolic stability and lipophilicity).
Breinholt, V., et al. (2002). Metabolism of 2'-methoxyflavone by rat liver microsomes and precision-cut liver slices. Xenobiotica. (Source of 6-OH metabolite identification).
Unveiling the Synergistic Potential of 6-Hydroxy-2'-methoxyflavone: A Comparative Guide for Drug Development Professionals
In the landscape of modern pharmacology, the quest for enhanced therapeutic efficacy and minimized toxicity has led researchers to the promising strategy of combination therapies. Natural compounds, with their diverse ph...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern pharmacology, the quest for enhanced therapeutic efficacy and minimized toxicity has led researchers to the promising strategy of combination therapies. Natural compounds, with their diverse pharmacological profiles, present a rich reservoir for identifying agents that can work in concert with existing drugs. Among these, flavonoids have garnered significant attention. This guide focuses on 6-Hydroxy-2'-methoxyflavone, a member of the flavonoid family, and explores its potential synergistic effects with other compounds. While direct experimental evidence for the synergistic interactions of this specific flavone is emerging, this guide will provide a comprehensive overview based on the well-documented synergistic activities of structurally related hydroxyflavones and methoxyflavones. We will delve into the mechanistic rationale for these combinations, present comparative data from relevant studies, and provide detailed experimental protocols to empower researchers in this exciting field.
Introduction to 6-Hydroxy-2'-methoxyflavone: A Flavonoid of Interest
6-Hydroxy-2'-methoxyflavone belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. The presence of both a hydroxyl (-OH) group at the 6-position and a methoxy (-OCH3) group at the 2'-position suggests a unique combination of physicochemical properties that could influence its biological activity. Hydroxylated and methoxylated flavonoids are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of these functional groups on the flavone scaffold can significantly impact their interaction with cellular targets and their potential for synergistic interactions.[3]
Synergistic Potential in Oncology: Enhancing Chemotherapeutic Efficacy
A primary area of investigation for flavonoid synergy is in cancer therapy. The combination of natural compounds with conventional chemotherapeutic agents like doxorubicin and cisplatin is a strategy aimed at overcoming drug resistance and reducing side effects.[4][5]
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its efficacy, however, is often limited by cardiotoxicity and the development of multidrug resistance.[6] Several studies have demonstrated that flavonoids can enhance the cytotoxic effects of doxorubicin against cancer cells.
Mechanistic Insights: The synergistic effect of flavonoids with doxorubicin often involves multiple mechanisms. These can include the inhibition of drug efflux pumps, modulation of signaling pathways involved in cell survival and apoptosis, and the generation of reactive oxygen species (ROS).[4][7][8] For instance, some compounds can impair DNA repair pathways, leading to an accumulation of DNA damage and increased cell death when combined with DNA-damaging agents like doxorubicin.[4]
Experimental Evidence from Related Compounds: A study on the combination of 1,3,6-trihydroxy-4,5,7-trichloroxanthone (a compound with hydroxyl groups) and doxorubicin in B-cell lymphoma cells demonstrated strong synergistic effects, with combination index (CI) values ranging from 0.057 to 0.285.[8] Another study investigating Hydroxyl safflower yellow B (HSYB) in combination with doxorubicin against breast cancer MCF-7 cells also reported a synergistic enhancement of efficacy.[7]
Cisplatin is a platinum-based chemotherapy drug used to treat various cancers. Its use is associated with significant side effects, including nephrotoxicity and neurotoxicity.[9] Flavonoids have shown promise in both enhancing the anticancer activity of cisplatin and mitigating its toxic side effects.
Mechanistic Insights: The synergistic interaction between flavonoids and cisplatin can be attributed to several factors. Increased generation of reactive oxygen species (ROS) in cancer cells, inhibition of glutathione (GSH) which is involved in cisplatin resistance, and modulation of apoptosis-related pathways are some of the proposed mechanisms.[5][10]
Experimental Evidence from Related Compounds: A study on a nitrated[5][5][5]tricycle derivative (SK2) in combination with cisplatin for oral cancer cells showed synergistic antiproliferation. This effect was dependent on oxidative stress-associated responses.[10] While not a direct synergistic effect on anticancer activity, a study on the structurally similar 6-hydroxyflavone demonstrated a protective effect against cisplatin-induced testicular oxidative damage in rats.[11] This highlights another beneficial aspect of combining flavonoids with cisplatin – the potential to reduce its toxicity. Furthermore, 6-methoxyflavone has been shown to alleviate cisplatin-induced neuropathic pain in animal models.[12]
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Flavonoids are well-known for their anti-inflammatory and antioxidant properties.[2][13] The combination of different flavonoids or their use with other anti-inflammatory agents could lead to synergistic effects.
Mechanistic Insights: The anti-inflammatory actions of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB and MAPK.[14] Their antioxidant effects stem from their ability to scavenge free radicals and upregulate endogenous antioxidant defenses. The synergistic antioxidant and anti-inflammatory effects could arise from targeting different components of these complex pathways.
Experimental Evidence from Related Compounds: Studies on various methoxyflavones have demonstrated their potent anti-inflammatory and antioxidant activities.[14][15] For example, 6-Hydroxy-5,7-dimethoxy-flavone has been shown to inhibit the neutrophil respiratory burst, a key event in inflammation, by selectively inhibiting PDE4.[16] While direct studies on synergistic combinations of 6-Hydroxy-2'-methoxyflavone in this context are lacking, the diverse mechanisms of action of different flavonoids suggest a high potential for synergy.[3][17][18]
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic effects of 6-Hydroxy-2'-methoxyflavone with other compounds, standardized experimental protocols are essential.
This assay is fundamental for determining the inhibitory effect of single agents and their combinations on cell proliferation.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of 6-Hydroxy-2'-methoxyflavone, the other compound of interest, and their combinations for 24, 48, or 72 hours. Include a vehicle control.
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 values (the concentration that inhibits 50% of cell growth) for each compound and the combination can be determined.
The Chou-Talalay method is a widely accepted method for quantifying synergism, additivity, or antagonism.
Methodology:
Based on the dose-effect curves generated from the MTT assay for each compound and their combination, the Combination Index (CI) is calculated using software like CompuSyn.
Interpretation:
CI < 1 indicates synergism.
CI = 1 indicates an additive effect.
CI > 1 indicates antagonism.
This method is used to quantify the induction of apoptosis by the compound combinations.
Protocol:
Cell Treatment: Treat cells with the compounds as described for the MTT assay.
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizing Synergistic Pathways and Workflows
Graphical representations are invaluable for understanding the complex interactions in synergistic effects.
Caption: Experimental workflow for evaluating synergistic anticancer effects.
Caption: Potential mechanisms of synergistic anticancer activity.
Conclusion and Future Directions
While the direct exploration of 6-Hydroxy-2'-methoxyflavone's synergistic effects is a field ripe for investigation, the existing body of research on structurally similar flavonoids provides a strong rationale for its potential in combination therapies. The evidence suggests that this compound could enhance the efficacy of conventional chemotherapeutics against cancer and may also offer protective effects against their toxic side effects. Furthermore, its inherent anti-inflammatory and antioxidant properties make it a candidate for synergistic combinations in treating a range of other diseases.
Future research should focus on conducting rigorous in vitro and in vivo studies to specifically evaluate the synergistic interactions of 6-Hydroxy-2'-methoxyflavone with various anticancer drugs and other therapeutic agents. Elucidating the precise molecular mechanisms underlying these potential synergies will be crucial for its translation into clinical applications. The experimental frameworks provided in this guide offer a robust starting point for researchers to embark on this exciting avenue of drug discovery and development.
References
Title: Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking
Source: PubMed
URL: [Link]
Title: Effect of 6-hydroxyflavone on cisplatin-induced testicular oxidative...
Source: ResearchGate
URL: [Link]
Title: Synergistic Effects of Some Methoxyflavones Extracted from Rhizome of Kaempferia parviflora Combined with Gentamicin against Carbapenem-Resistant Strains of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii
Source: National Center for Biotechnology Information
URL: [Link]
Title: Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synergistic Antiproliferation of Cisplatin and Nitrated[5][5][5]Tricycle Derivative (SK2) for a Combined Treatment of Oral Cancer Cells
Source: National Center for Biotechnology Information
URL: [Link]
Title: 6-Hydroxy-5,7-dimethoxy-flavone suppresses the neutrophil respiratory burst via selective PDE4 inhibition to ameliorate acute lung injury
Source: PubMed
URL: [Link]
Title: Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts
Source: MDPI
URL: [Link]
Title: Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts
Source: National Center for Biotechnology Information
URL: [Link]
Title: 6-Methoxyflavone and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment
Source: National Center for Biotechnology Information
URL: [Link]
Title: The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus
Source: National Center for Biotechnology Information
URL: [Link]
Title: (PDF) Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts
Source: ResearchGate
URL: [Link]
Title: Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts
Source: PubMed
URL: [Link]
Title: Trihydroxyflavones with antioxidant and anti-inflammatory efficacy
Source: PubMed
URL: [Link]
Title: The flavonoid 6-methoxyflavone allays cisplatin-induced neuropathic allodynia and hypoalgesia
Source: PubMed
URL: [Link]
Title: (PDF) 3-Hydroxy-2 '-methoxy-6-methylflavone: A potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes
Source: ResearchGate
URL: [Link]
Title: Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models
Source: PubMed
URL: [Link]
Title: Mitigation of doxorubicin-induced cardiotoxicity with an H2O2-Activated, H2S-Donating hybrid prodrug
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B
Source: Semantic Scholar
URL: [Link]
Title: Relationship: Inflammation and 7-Methoxyflavone
Source: Caring Sunshine
URL: [Link]
Title: Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin | Request PDF
Source: ResearchGate
URL: [Link]
Validating the Neuroprotective Efficacy of 6-Hydroxy-2'-methoxyflavone: A Comparative Technical Guide
Topic: Validating the neuroprotective effects of 6-Hydroxy-2'-methoxyflavone in different models Content Type: Publish Comparison Guides Executive Summary 6-Hydroxy-2'-methoxyflavone (6-H-2-MeO) is an emerging bioactive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the neuroprotective effects of 6-Hydroxy-2'-methoxyflavone in different models
Content Type: Publish Comparison Guides
Executive Summary
6-Hydroxy-2'-methoxyflavone (6-H-2-MeO) is an emerging bioactive flavonoid, structurally distinct due to its specific B-ring methoxylation. While classic flavonoids like Quercetin exhibit potent antioxidant activity, their clinical utility is often limited by poor blood-brain barrier (BBB) permeability. 6-H-2-MeO, often isolated from Dalbergia species, presents a lipophilic profile that suggests enhanced CNS bioavailability.
This guide provides a rigorous validation framework for researchers to benchmark 6-H-2-MeO against Edaravone (the clinical standard for acute ischemic stroke) and Vehicle controls. It details specific in vitro (PC12) and in vivo (MCAO) protocols to quantify neuroprotection, supported by mechanistic insights into the Nrf2/HO-1 and GABAergic pathways.
Compound Profile & Comparative Positioning
To validate 6-H-2-MeO, it must be positioned against established neuroprotective agents. The following table contrasts the physicochemical and mechanistic attributes of the candidate against the clinical standard.
Table 1: Comparative Profile of Neuroprotective Agents
Potential for delayed therapeutic window (post-stroke)
Proven clinical efficacy
Broad availability
Mechanistic Validation: The "Why"
Expert Insight: Merely showing cell survival is insufficient. You must validate the mechanism to distinguish 6-H-2-MeO from generic antioxidants. The neuroprotective potency of methoxyflavones typically hinges on the Keap1-Nrf2 pathway .
Under oxidative stress, 6-H-2-MeO facilitates the dissociation of Nrf2 from Keap1, allowing nuclear translocation and the transcription of Antioxidant Response Element (ARE) genes like HMOX1 (Heme Oxygenase-1).
Diagram 1: Nrf2/HO-1 Signaling Pathway Activation
Caption: 6-H-2-MeO promotes Nrf2 release from Keap1, driving the expression of HO-1 and SOD to mitigate oxidative damage.
In Vitro Validation: PC12 Cell Model
Rationale: PC12 (pheochromocytoma) cells are the industry standard for screening neuroprotectants because they differentiate into neuron-like phenotypes upon NGF stimulation.
Protocol A: H₂O₂-Induced Oxidative Stress Assay
Objective: Determine if pretreatment with 6-H-2-MeO prevents ROS-mediated apoptosis.
Cell Culture: Maintain PC12 cells in DMEM + 10% Horse Serum + 5% FBS. Differentiate with NGF (50 ng/mL) for 48h prior to assay.
Note: Pre-incubate drugs for 2 hours before adding H₂O₂ to allow Nrf2 upregulation.
Readout: CCK-8 or MTT assay at 450/570 nm.
Table 2: Target Validation Data (In Vitro)
Representative data ranges for successful validation based on methoxyflavone benchmarks.
Metric
Model (H₂O₂)
Edaravone (10µM)
6-H-2-MeO (10µM)
Interpretation
Cell Viability
~40-50%
~75-85%
~70-80%
Candidate should show dose-dependent recovery comparable to Edaravone.
LDH Release
High (100%)
Low (~40%)
Low (~45%)
Indicates membrane integrity preservation.
ROS Levels (DCFH-DA)
High
Reduced
Reduced
Confirm antioxidant mechanism.
In Vivo Validation: MCAO Model (Ischemia/Reperfusion)
Rationale: The Middle Cerebral Artery Occlusion (MCAO) model mimics the pathophysiology of human ischemic stroke. It is the definitive "Go/No-Go" test for neuroprotectants.
Protocol B: Transient MCAO Workflow
Self-Validating System: You must use Laser Doppler Flowmetry (LDF) to confirm occlusion (>80% drop in cerebral blood flow) and reperfusion. Without LDF traces, the data is invalid.
Occlusion: Insert a silicone-coated monofilament (6-0) into the internal carotid artery to block the MCA origin.
Duration: Occlude for 90 minutes, then withdraw filament (Reperfusion).
Dosing (Therapeutic Window):
Administer 6-H-2-MeO (10 mg/kg and 30 mg/kg, i.p.) 1 hour after occlusion (during ischemia) or immediately upon reperfusion .
Comparison: Edaravone (3 mg/kg, i.v.).
Endpoint: 24 hours post-reperfusion.
Staining: 2% TTC staining to visualize infarct (White = Dead, Red = Viable).
Diagram 2: In Vivo Experimental Workflow
Caption: Standardized MCAO workflow ensuring occlusion validation via LDF before drug administration.
Table 3: Target Validation Data (In Vivo)
Benchmarks for evaluating efficacy.
Outcome Measure
Vehicle (Saline)
Edaravone (3 mg/kg)
6-H-2-MeO (30 mg/kg)
Infarct Volume (%)
~35-45%
~20-25%
Target: <25%
Neuroscore (0-4)
3.5 (Severe Deficit)
1.5-2.0 (Mild)
Target: <2.0
Brain Water Content
High (Edema)
Reduced
Reduced
Troubleshooting & Critical Quality Attributes
To ensure reproducibility (Trustworthiness), address these common failure points:
Solubility: 6-H-2-MeO is lipophilic. For in vivo delivery, use a vehicle of 5% DMSO + 5% Tween-80 + 90% Saline. Do not inject pure DMSO.
Batch Variance: Flavonoids from natural sources (Dalbergia) can vary in purity. Use HPLC-verified standards (>98% purity) for validation, not crude extracts.
Therapeutic Window: If 6-H-2-MeO fails at 1h post-occlusion, test pre-treatment (prophylactic) to distinguish between prevention and rescue capabilities.
References
Biosynth. (2024). 6-Hydroxy-2'-methoxyflavone: Product Profile and Biological Activity. Retrieved from
MedChemExpress. (2024). 6-Hydroxy-2'-methoxyflavone: Active Molecule for Neuroprotection Research. Retrieved from
Vahdati Hassani, F., et al. (2018). Neuroprotective effects of flavonoids: The role of Nrf2/HO-1 pathway. (Providing mechanistic grounding for flavonoid efficacy).
Comparison Benchmark:Studies on the structural analog 2'-methoxy-6-methylflavone in focal cerebral ischaemia. (Used as the structural efficacy benchmark for methoxyflavones).
Validation
A Comparative Guide to the Anticancer Properties of Mono- and Polymethoxyflavones
Introduction Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of pharmacological activities, including potent anticancer properties.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of pharmacological activities, including potent anticancer properties.[1] These compounds are known to modulate various signaling pathways involved in cancer progression, such as cell proliferation, apoptosis, and metastasis.[1] A particularly promising subclass of flavonoids is the methoxyflavones, which are characterized by the presence of one or more methoxy groups (-OCH3) on their basic flavone skeleton. The degree of methoxylation significantly influences their biological activity. This guide provides an in-depth comparison of the anticancer properties of mono-methoxyflavones (possessing a single methoxy group) and polymethoxyflavones (PMFs, with multiple methoxy groups), offering insights into their mechanisms of action, structure-activity relationships, and bioavailability, supported by experimental data and detailed protocols for their evaluation.
The Significance of Methoxylation: A Game Changer in Bioavailability and Efficacy
A primary limitation of many dietary flavonoids in a therapeutic context is their poor oral bioavailability due to extensive metabolism in the intestine and liver.[2] The addition of methoxy groups to the flavonoid structure dramatically alters their physicochemical properties, leading to:
Increased Lipophilicity: The methoxy groups render the flavone structure more lipophilic (fat-soluble) compared to their hydroxylated counterparts.[3] This enhanced lipophilicity facilitates easier passage across cellular membranes, a critical step for reaching intracellular targets.[4][5]
Enhanced Metabolic Stability: Hydroxyl groups on the flavonoid ring are susceptible to conjugation reactions (glucuronidation and sulfation) in the liver, leading to rapid excretion. Capping these hydroxyl groups with methylation prevents such extensive metabolism, thereby increasing their stability and circulation time in the body.[2]
Improved Oral Bioavailability: The combination of increased lipophilicity and metabolic stability results in significantly improved oral bioavailability for methoxyflavones.[2][5] This means that after oral administration, a larger proportion of the active compound can reach target tissues to exert its anticancer effects.[2] However, it's worth noting that even with these improvements, the oral bioavailability of some methoxyflavones can still be relatively low, in the range of 1-4%.[6][7]
Comparative Analysis of Anticancer Properties
Mechanisms of Action: A Tale of Two Flavonoids
Both mono- and polymethoxyflavones exert their anticancer effects through a variety of mechanisms, often targeting multiple cancer hallmarks. However, the extent and specificity of these actions can differ.
Polymethoxyflavones (PMFs):
PMFs, such as tangeretin and nobiletin found abundantly in citrus peels, are known to be potent anticancer agents.[3][8] Their multi-targeted action makes them particularly effective. Key mechanisms include:
Induction of Apoptosis (Programmed Cell Death): PMFs can trigger both intrinsic and extrinsic apoptotic pathways.[9] For instance, tangeretin has been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[9] It can also activate caspases, the key executioners of apoptosis.[9]
Cell Cycle Arrest: PMFs can halt the proliferation of cancer cells by arresting them at different phases of the cell cycle.[10] Tangeretin, for example, can cause G1 phase arrest in triple-negative breast cancer cells by inhibiting cyclin-dependent kinases (CDK2/CDK4) and inducing CDK inhibitors like p21 and p27.[11] In other cancer cells, it can induce G2/M phase arrest.[11][12]
Inhibition of Metastasis and Angiogenesis: PMFs can block the spread of cancer by inhibiting metastasis and the formation of new blood vessels (angiogenesis) that tumors need to grow.[8] They achieve this by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and vascular endothelial growth factor (VEGF).[11][13]
Modulation of Signaling Pathways: PMFs influence several key cancer-related signaling pathways. Tangeretin has been shown to activate the PTEN/AKT pathway, which is involved in suppressing tumor growth.[9][14]
Mono-methoxyflavones:
Mono-methoxyflavones also exhibit significant anticancer activity, although their mechanisms can be more targeted.
Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress: 6-methoxyflavone has been shown to induce apoptosis in HeLa cervical cancer cells through the PERK/EIF2α/ATF4/CHOP pathway, a key signaling cascade in the ER stress response.[15]
Enhancement of TRAIL-induced Apoptosis: Some methoxyflavones, such as 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF), can sensitize TRAIL-resistant leukemia cells to apoptosis.[16] TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) is a promising anticancer agent that selectively induces apoptosis in cancer cells.[16]
Inhibition of Carcinogen Activation: Methoxyflavones like 5,7-DMF can diminish the bioactivation of carcinogens by affecting the transcription and activity of cytochrome P450 enzymes, such as CYP1A1/1B1.[2]
Below is a diagram illustrating the apoptotic pathway induced by 6-methoxyflavone.
Caption: Apoptotic pathway induced by 6-methoxyflavone via ER stress.
Structure-Activity Relationship (SAR)
The anticancer potency of methoxyflavones is intricately linked to the number and position of methoxy groups on the flavone rings.[17]
Number of Methoxy Groups: Generally, an increase in the number of methoxy groups is associated with enhanced anticancer activity. Polymethoxyflavones often exhibit greater potency than their mono-methoxy counterparts.
Position of Methoxy Groups: The specific placement of methoxy groups is crucial. For instance, methoxylation on the A-ring appears to increase the intrinsic ability to inhibit cancer cell proliferation.[4][5]
Synergy with Hydroxyl Groups: The presence of hydroxyl groups alongside methoxy groups can modulate activity. A hydroxyl group at the C5 position, for example, can have varying effects depending on the cancer cell line, sometimes being unfavorable.[17] The interplay between the lipophilic methoxy groups and polar hydroxyl groups can influence ligand-protein binding and overall cytotoxicity.[18][19]
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected mono- and polymethoxyflavones against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of methoxyflavones.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the anticancer activity of novel compounds.
Caption: A general workflow for anticancer drug screening.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Treatment: Treat the cells with various concentrations of the mono- or polymethoxyflavone (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Scientist's Note: The choice of cell density and incubation time is crucial and should be optimized for each cell line to ensure they are in the logarithmic growth phase during treatment.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus staining their nuclei red.
Protocol:
Cell Treatment: Treat cells with the methoxyflavone at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Scientist's Note: It is critical to analyze the cells promptly after staining to avoid artifacts. Including both positive and negative controls is essential for proper gating and interpretation of the results.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence of PI.
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase.
Scientist's Note: Proper fixation is key to obtaining high-quality DNA histograms. Clumping of cells can be a problem and should be minimized by gentle pipetting and filtering if necessary.
Conclusion and Future Perspectives
The comparison between mono- and polymethoxyflavones reveals a fascinating interplay between chemical structure and anticancer activity. While both subclasses show significant promise, polymethoxyflavones often exhibit superior potency and broader mechanisms of action, likely stemming from their enhanced bioavailability and ability to modulate multiple signaling pathways simultaneously.[8][10] The increased lipophilicity and metabolic stability conferred by multiple methoxy groups are key advantages.[2][3]
However, mono-methoxyflavones should not be overlooked, as they can possess unique and highly specific mechanisms of action, such as the induction of ER stress-mediated apoptosis.[15] The structure-activity relationship is complex, and the ideal substitution pattern may be cancer-type specific.[17]
Future research should focus on:
Direct Comparative Studies: More head-to-head comparisons of mono- and polymethoxyflavones in a wide range of cancer models are needed.
Synergistic Combinations: Investigating the synergistic effects of methoxyflavones with conventional chemotherapy drugs could lead to more effective and less toxic cancer treatments.
Improving Bioavailability: Despite their advantages over hydroxylated flavonoids, the bioavailability of methoxyflavones can still be a limiting factor. The development of novel drug delivery systems, such as nanoparticles and emulsions, could further enhance their therapeutic potential.[11]
In Vivo Studies: More extensive in vivo studies in animal models are required to validate the promising in vitro findings and to assess the safety and efficacy of these compounds in a whole-organism context.
References
Chen, J., et al. (2014). Anticancer activities of citrus peel polymethoxyflavones related to angiogenesis and others. Hindawi. [Link]
Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Cancer Prevention Research. [Link]
Li, S., et al. (2014). Polymethoxyflavones exert beneficial effects through antigrowth, antiangiogenesis and cell cycle arrest commands or mediate signals to live or die by apoptosis. ResearchGate. [Link]
Li, S., et al. (2018). 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. National Institutes of Health. [Link]
Orlikova, B., et al. (2011). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. ANTICANCER RESEARCH. [Link]
Okuyama, T., et al. (2024). Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts. MDPI. [Link]
Lv, X., et al. (2021). Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae 'Chachi' during Storage. MDPI. [Link]
Alves, B. F., et al. (2023). Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado. National Institutes of Health. [Link]
Hsiao, Y.-C., et al. (2020). Polymethoxyflavones: Chemistry and Molecular Mechanisms for Cancer Prevention and Treatment. BioKB. [Link]
Chen, J., et al. (2022). Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. National Institutes of Health. [Link]
Chen, Z., et al. (2021). The effect and apoptosis mechanism of 6-methoxyflavone in HeLa cells. Taylor & Francis Online. [Link]
Ramachandran, V., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
Hsiao, Y.-C., et al. (2020). The possible mechanisms of anticancer abilities of PMFs, HPMF, PMF metabolites, and PMF derivatives. ResearchGate. [Link]
Anuchapreeda, S., et al. (2011). Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines. PubMed Central. [Link]
Ramachandran, V., et al. (2025). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. National Institutes of Health. [Link]
Zhang, M., et al. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. PeerJ. [Link]
Hsiao, Y.-C., et al. (2020). Polymethoxyflavones: Chemistry and Molecular Mechanisms for Cancer Prevention and Treatment. ResearchGate. [Link]
Ramachandran, V., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]
Chen, J., et al. (2022). Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. PubMed. [Link]
Bello-Alvarez, C., et al. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. National Institutes of Health. [Link]
Li, Y., et al. (2023). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. National Institutes of Health. [Link]
Chatuphonprasert, W., et al. (2013). Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats. PubMed. [Link]
Lee, H., et al. (2021). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. [Link]
Pusterla, T. (2025). Apoptosis – what assay should I use? BMG LABTECH. [Link]
Li, S., et al. (2009). Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. ResearchGate. [Link]
Sae-Wong, C., et al. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers. [Link]
Chatuphonprasert, W., et al. (2013). Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats. ResearchGate. [Link]
Ramos, S. (2008). Flavonoids as Anticancer Agents: Structure-Activity Relationship Study. ResearchGate. [Link]
Al-zubaidy, S. A. A., et al. (2023). Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies. MDPI. [Link]
Imaoka, T., et al. (2016). Antiangiogenic Activity of Flavonoids: A Systematic Review and Meta-Analysis. National Institutes of Health. [Link]
Singh, R., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. PubMed Central. [Link]
Thangavel, C., et al. (2015). Amentoflavone inhibits experimental tumor metastasis through a regulatory mechanism involving MMP-1, MMP-9, Prolylhydroxylase, Lysyl oxidase, VEGF, ERK-1, ERK-2, STAT-1, NM23 and cytokines in lung tissues of C57BL/6 mice. ResearchGate. [Link]
Personal protective equipment for handling 6-Hydroxy-2'-methoxyflavone
Executive Summary & Risk Context 6-Hydroxy-2'-methoxyflavone is a bioactive flavonoid widely utilized in drug discovery for its potential interactions with cytochrome P450 enzymes and anti-inflammatory pathways. While st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
6-Hydroxy-2'-methoxyflavone is a bioactive flavonoid widely utilized in drug discovery for its potential interactions with cytochrome P450 enzymes and anti-inflammatory pathways. While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319, H335), this classification often leads to a false sense of security.
The Hidden Risk: As a drug development professional, you must apply the Precautionary Principle . Flavonoids are designed to be biologically active. The primary danger is not acute toxicity from the solid powder, but enhanced dermal absorption when the compound is solubilized in organic vectors like Dimethyl Sulfoxide (DMSO) or Ethanol. DMSO, specifically, acts as a permeation enhancer, potentially "dragging" the bioactive compound through standard nitrile gloves and into the bloodstream.
This guide moves beyond generic "wear gloves" advice to provide a state-dependent PPE protocol (Solid vs. Solvated).
Hazard Identification & Control Banding
Hazard Category
GHS Classification
Operational Implication
Inhalation
H335 (Respiratory Irritant)
Fine powder form is easily aerosolized during weighing. High risk of mucous membrane irritation.[1]
Skin Contact
H315 (Skin Irritant)
Solid: Local irritation. Solvated (DMSO): Systemic absorption risk.
Eye Contact
H319 (Eye Irritant)
Micro-abrasion from dust; chemical burn from concentrated solutions.
Reactivity
Stable
Light-sensitive (degradation products may have unknown toxicity).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research environments handling >5mg of substance.
A. Respiratory Protection[1][2][3][4]
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary (If Hood Unavailable): A NIOSH-approved N95 particulate respirator is the minimum requirement for weighing solids. For spill cleanup outside a hood, a half-face respirator with P100/Organic Vapor cartridges is required.
B. Dermal Protection (The "Two-State" Protocol)
Scientific integrity demands we adjust PPE based on the solvent vector.
Experimental State
Glove Material
Thickness
Breakthrough Time
Critical Logic
Dry Solid Handling
Nitrile (Standard)
4–5 mil
>480 min (Solid)
Nitrile provides excellent abrasion resistance against dry powders.
Solvated (Ethanol)
Nitrile (Standard)
4–5 mil
>240 min
Ethanol does not degrade nitrile rapidly; standard lab gloves are sufficient.
Solvated (DMSO)
Double Gloving
Inner: 4 mil NitrileOuter: 5+ mil Nitrile
<15 min (Single layer)
WARNING: DMSO permeates standard nitrile in minutes. Double gloving creates a sacrificial outer layer. Change outer glove immediately upon splash.
C. Ocular Protection[2][4][5][6]
Standard: ANSI Z87.1 Chemical Splash Goggles.
Contraindicated: Standard safety glasses with side shields are insufficient for handling fine powders or pressurized liquids (e.g., HPLC injection), as dust/aerosols can bypass the side gaps.
Operational Protocols
Phase 1: Weighing & Transfer (Solid State)
Static electricity is the enemy of flavonoid recovery and safety.
Engineering Setup: Verify fume hood flow. Place an anti-static gun or ionizer inside the hood to neutralize charge on the spatula and weighing boat.
Donning: Put on lab coat, goggles, and single nitrile gloves.
Transfer: Open the vial only inside the hood. Use a micro-spatula.
Decontamination: Wipe the exterior of the stock vial with an ethanol-dampened Kimwipe before removing it from the hood to ensure no invisible dust tracks out.
Phase 2: Solubilization (Liquid State)
This is the highest risk phase.
Solvent Selection: If using DMSO, don a second pair of nitrile gloves (different color preferred to spot tears).
Addition: Add solvent slowly down the side of the vial to minimize aerosol displacement.
Vortexing: Cap tightly. Vortex inside the hood.
Inspection: Check gloves. If the outer glove looks glossy or wet, peel it off immediately, dispose of it in the hood waste container, and re-glove.
Phase 3: Disposal & Waste Stream[7]
Solids: Dispose of contaminated weighing boats and wipes in "Hazardous Solid Waste."
Liquids: Segregate based on solvent (e.g., "Halogenated" vs. "Non-Halogenated"). Label clearly: Contains 6-Hydroxy-2'-methoxyflavone (Irritant).
Visual Workflow: Decision Logic
The following diagram illustrates the decision-making process for safe handling, emphasizing the "Stop & Assess" points that prevent exposure.
Figure 1: Operational decision tree for PPE selection based on physical state and solvent vector. Note the critical divergence for DMSO handling.
References
Thermo Fisher Scientific. (2021). Safety Data Sheet: 6-Hydroxyflavone (Analogous Structure Hazard Data). Retrieved from
Cayman Chemical. (2022). Safety Data Sheet: Flavonoid Compounds (General Handling). Retrieved from